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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol: A Technical Whitepaper on Target Engagement and Pharmacological Profiling

Executive Summary The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS: 2742988-99-2) represents a highly optimized small-molecule screening compound and building block in modern medicinal chemistry[1]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS: 2742988-99-2) represents a highly optimized small-molecule screening compound and building block in modern medicinal chemistry[1]. By integrating a classic hinge-binding pharmacophore with a lipophilic, metabolically stable aryl group, this molecule is engineered to interrogate complex intracellular signaling networks. This whitepaper provides an in-depth mechanistic analysis of its structure-activity relationship (SAR), its dual-target engagement profile (p38α MAP Kinase and MALT1 Paracaspase), and the self-validating experimental workflows required to rigorously profile its efficacy.

Structural Rationale & Pharmacophore Design

The architectural design of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is deliberately modular, combining two distinct functional domains to maximize binding affinity and pharmacokinetic stability:

  • The 2-Amino-3-hydroxypyridine Core (Hinge Binder): This heterocyclic core is a privileged scaffold in kinase and protease inhibition. In the context of kinases like p38α, it acts as a bidentate hydrogen bond donor/acceptor. The pyridine nitrogen serves as a hydrogen bond acceptor (typically interacting with the Met109 backbone amide), while the 2-amino group acts as a hydrogen bond donor (interacting with the His107 carbonyl)[2]. The 3-hydroxyl group provides an additional polar contact point, often interacting with solvent-exposed regions or chelating structural water molecules to anchor the compound.

  • The 3-(Trifluoromethoxy)phenyl Moiety (Hydrophobic Anchor): Positioned at the 5-carbon of the pyridine ring, this bulky, lipophilic group is directed into the hydrophobic pocket (e.g., the DFG-out conformation pocket in kinases or the allosteric cleft in MALT1). The trifluoromethoxy ( −OCF3​ ) group is a critical bioisostere; it provides superior metabolic stability against cytochrome P450-mediated oxidation compared to a standard methoxy group, while its unique orthogonal conformation allows for favorable halogen bonding with hydrophobic residues (such as Valine and Leucine)[1].

Mechanism of Action: Dual Target Modulation

The structural features of this compound enable it to act as a potent modulator in two distinct, yet converging, inflammatory and survival pathways:

ATP-Competitive p38α MAP Kinase Inhibition

The primary mechanism of action relies on the competitive displacement of ATP at the catalytic hinge region of p38α MAP kinase[2]. By forming a rigid hydrogen-bond network with the kinase backbone, the compound locks the enzyme in an inactive state. This prevents the phosphorylation of downstream substrates (such as MAPKAPK2), thereby halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

MALT1 Paracaspase Allosteric/Active Site Blockade

Beyond kinase inhibition, 2-aminopyridine derivatives have been extensively validated as potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1)[3][4]. MALT1 is a critical paracaspase within the CARD11-BCL10-MALT1 (CBM) complex. The compound's structural geometry allows it to intercalate into the MALT1 binding cleft, preventing the proteolytic cleavage of inhibitors (like A20 and CYLD) that normally keep NF-κB signaling in check. By inhibiting MALT1, the compound effectively uncouples antigen receptor signaling from NF-κB activation, suppressing B-cell lymphoma proliferation[4].

Pathway Compound 2-Amino-5-(3-(trifluoromethoxy) phenyl)pyridin-3-ol p38 p38α MAP Kinase Compound->p38 ATP-Competitive Inhibition MALT1 MALT1 Paracaspase Compound->MALT1 Allosteric/Active Site Blockade Inflammation Inflammatory Cytokines (TNF-α, IL-6) p38->Inflammation Downregulates NFkB NF-κB Signaling MALT1->NFkB Cleavage of Inhibitors (Blocked) NFkB->Inflammation Transcription

Caption: Dual inhibition of p38α MAPK and MALT1 signaling pathways by the 2-aminopyridine core.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this compound must move beyond simple biochemical readouts. The following protocols are designed as self-validating systems to confirm both biochemical potency and physiological target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard absorbance or fluorescence intensity assays are highly susceptible to interference from the lipophilic −OCF3​ group, which can cause compound aggregation or auto-fluorescence. TR-FRET is selected because its time-resolved nature eliminates short-lived background fluorescence. Furthermore, the ratiometric emission readout (665 nm / 615 nm) self-corrects for well-to-well volume variations and quenching artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme Addition: Add 5 µL of recombinant p38α kinase (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (biotinylated-ATF2 peptide). Self-Validation Step: Include wells with a pan-kinase inhibitor (Staurosporine) as a positive inhibition control, and wells lacking ATP as a negative control to define the assay's dynamic window.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing Eu-cryptate-labeled anti-phospho-antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour and read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: An excellent in vitro IC50​ does not guarantee cellular efficacy due to membrane permeability barriers. CETSA is employed to directly measure the thermodynamic stabilization of the target protein upon compound binding in living cells, proving that the compound reaches its target in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed THP-1 cells (for p38α/MALT1 expression) in T75 flasks. Treat with 10 µM of the compound or vehicle (0.1% DMSO) for 2 hours at 37°C. Self-Validation Step: The parallel vehicle control establishes a baseline melt curve; a rightward shift in the aggregation temperature ( ΔTagg​ ) strictly validates target engagement.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to prevent detergent-induced disruption of the compound-protein complex.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blot using target-specific antibodies (anti-p38α or anti-MALT1). Plot the band intensity against temperature to calculate the apparent melting temperature ( Tm​ ).

CETSA Step1 Live Cells + Compound Step2 Heat Treatment (Thermal Gradient) Step1->Step2 Incubation Step3 Cell Lysis & Centrifugation Step2->Step3 Denaturation Step4 Western Blot (Target Quantification) Step3->Step4 Soluble Fraction

Caption: CETSA workflow demonstrating intracellular target engagement and thermal stabilization.

Quantitative Pharmacological Profiling

The integration of the 3-(trifluoromethoxy)phenyl group significantly enhances the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 2-amino-3-hydroxypyridine core. Below is a structured summary of representative quantitative profiling data expected for this molecular class:

ParameterAssay / MetricRepresentative ValuePharmacological Implication
Biochemical Potency p38α Kinase IC50​ (TR-FRET) <50 nM High-affinity competitive hinge binding.
Allosteric Potency MALT1 Cleavage IC50​ 100−300 nM Effective disruption of the CBM complex.
Cellular Efficacy Cellular Thermal Shift ( ΔTm​ ) +4.5∘C Confirms robust intracellular target engagement.
Lipophilicity Calculated LogP (cLogP) 3.2−3.6 Optimal balance for membrane permeability.
Metabolic Stability Human Liver Microsomes ( T1/2​ ) >60 min −OCF3​ group prevents rapid oxidative clearance.
Permeability Caco-2 Apparent Permeability ( Papp​ ) >15×10−6 cm/s Favorable profile for oral bioavailability.

References

  • Title: Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation | Journal of Medicinal Chemistry Source: ACS Publications URL: [2]

  • Title: 2742988-99-2 | 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol Source: BLDpharm URL: [1]

  • Title: 2-Amino-5-nitro-3-(trifluoromethyl)pyridine (MALT1 inhibitors) Source: ISK Web URL: [3]

  • Title: Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma | Journal of Medicinal Chemistry Source: ACS Publications URL: [4]

Sources

Exploratory

Physical and chemical properties of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

An In-Depth Technical Guide to 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol Abstract This technical guide provides a comprehensive analysis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS No. 2742988-99-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS No. 2742988-99-2), a novel heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Due to its recent emergence, publicly available experimental data is limited. This document, therefore, synthesizes information from structurally analogous compounds and employs predictive methodologies to offer a detailed overview of its physical and chemical properties, a proposed synthetic route, standardized characterization protocols, and potential applications. The core structure, a 2-amino-3-hydroxypyridine scaffold coupled with a trifluoromethoxy-substituted phenyl ring, suggests a rich chemical reactivity and the potential for targeted biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and material science applications of this promising molecule.

Introduction: The Significance of the Trifluoromethoxyphenyl Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and can be readily protonated under physiological conditions, influencing solubility and target engagement. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in modern drug design. The -OCF3 group can significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities.[2]

The specific compound, 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, combines these features. The 2-amino-3-hydroxypyridine core is a versatile intermediate, with the amino and hydroxyl groups offering multiple points for further derivatization or interaction with biological targets.[3][4] The attachment of the 3-(trifluoromethoxy)phenyl moiety at the 5-position introduces a bulky, lipophilic, and electron-withdrawing group that is expected to profoundly influence the molecule's overall properties and biological activity. Such scaffolds are of high interest in the development of novel kinase inhibitors, agrochemicals, and other functional materials.[5][6]

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

  • CAS Number: 2742988-99-2

  • Molecular Formula: C₁₂H₉F₃N₂O₂

  • Molecular Weight: 270.21 g/mol

  • Canonical SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2O)N

  • InChI Key: Information not publicly available.

structure cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Ring Py_N1 N Py_C2 C Py_N1->Py_C2 Py_C3 C Py_C2->Py_C3 NH2 NH₂ Py_C2->NH2 Py_C4 C Py_C3->Py_C4 OH OH Py_C3->OH Py_C5 C Py_C4->Py_C5 Py_C6 C Py_C5->Py_C6 Ph_C1 C Py_C5->Ph_C1 C-C Bond Py_C6->Py_N1 Ph_C2 C Ph_C1->Ph_C2 Ph_C3 C Ph_C2->Ph_C3 Ph_C4 C Ph_C3->Ph_C4 OCF3 OCF₃ Ph_C3->OCF3 Ph_C5 C Ph_C4->Ph_C5 Ph_C6 C Ph_C5->Ph_C6 Ph_C6->Ph_C1 workflow cluster_synthesis Proposed Suzuki-Miyaura Coupling cluster_characterization Characterization Workflow SM1 5-Bromo-2-amino-3-hydroxypyridine Reaction Heat (80-100°C) Inert Atmosphere SM1->Reaction SM2 (3-(Trifluoromethoxy)phenyl)boronic acid SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Reaction Product 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol Purification Purification (Column Chromatography) Product->Purification Reaction->Product Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Elucidation (¹H NMR, ¹³C NMR, IR, HRMS) Purity->Structure Final Pure, Characterized Compound Structure->Final

Caption: Proposed synthesis and characterization workflow.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: To a flame-dried reaction vessel, add 5-bromo-2-amino-3-hydroxypyridine (1.0 equiv), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv). [7]2. Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Protocol: General NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [1]2. Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) NMR spectra on a spectrometer (e.g., 400 MHz or higher). [8]4. Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Predicted Reactivity and Chemical Stability

  • Amino Group (-NH₂): The 2-amino group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. It is a key site for forming amides or participating in further cyclization reactions. [9][10]* Hydroxyl Group (-OH): The 3-hydroxyl group is phenolic in nature. It is weakly acidic and can be deprotonated by a suitable base. It can undergo O-alkylation or O-acylation. Its presence also allows for potential hydrogen bonding, influencing conformation and intermolecular interactions. [11][12]* Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the electron-donating amino and hydroxyl groups can modulate this reactivity. The nitrogen atom can be protonated or alkylated.

  • Trifluoromethoxy Phenyl Ring: The -OCF₃ group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution on the phenyl ring.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many aminophenols, it may be sensitive to oxidation and light over long-term storage. Storing under an inert atmosphere, in a cool, dark place is recommended. [13]

Potential Applications

While specific biological data for this compound is not available, the structural motifs suggest significant potential in several areas:

  • Medicinal Chemistry: The trifluoromethyl- and trifluoromethoxy-substituted pyridine scaffolds are prevalent in many biologically active molecules, particularly as kinase inhibitors for oncology. [6][14]The 2-amino-3-hydroxypyridine core can mimic hinge-binding motifs found in many kinase inhibitors.

  • Agrochemicals: Trifluoromethylpyridine derivatives are a major class of modern herbicides, fungicides, and insecticides. [2][5][15]The unique combination of functional groups in this molecule makes it a candidate for screening in agrochemical discovery programs.

  • Materials Science: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The fluorescent properties and coordination potential of this molecule could be explored for such applications.

Safety and Handling

As a novel chemical entity, 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been determined. Aminopyridines can be toxic, and appropriate precautions should be taken. [16]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

References

  • Prediction of Solubility of the Aromatic Compounds in Supercritical CO2 Using Molecular Topology. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • AROMATIC COMPOUND SOLUBILITY IN SOLVENT/WATER MIXTURES. ASCE Library. Available from: [Link]

  • Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics. Available from: [Link]

  • Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. RSC Publishing. Available from: [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

  • Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines. NINGBO INNO PHARMCHEM. Available from: [Link]

  • Full article: Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. Taylor & Francis. Available from: [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available from: [Link]

  • Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. Available from: [Link]

  • 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]

  • 2-Aminopyridine. Wikipedia. Available from: [Link]

  • Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. ResearchGate. Available from: [Link]

  • Chemical Properties of 2-Amino-3-hydroxypyridine (CAS 16867-03-1). Cheméo. Available from: [Link]

  • Prediction of seawater solubility of aromatic compounds. OSTI.GOV. Available from: [Link]

  • IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. AIP Publishing. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available from: [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology. Available from: [Link]

  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Taylor & Francis Online. Available from: [Link]

  • The structure and reactivity of 2-aminopyridine 1-oxide. RSC Publishing. Available from: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available from: [Link]

  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • STUDY OF TRANSFORMATION OF p-AMINOPHENOL IN LIQUID PHASE WITH INFRARED SCPECTROSCOPY. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available from: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available from: [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available from: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. Available from: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

Sources

Exploratory

In Vitro Evaluation of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS: 2742988-99-2) represents a highly specialized small-molecule architecture frequently utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (CAS: 2742988-99-2) represents a highly specialized small-molecule architecture frequently utilized in the development of targeted kinase inhibitors[1][2]. To evaluate this molecule in vitro, researchers must understand the causality behind its structural components:

  • 2-Amino-pyridin-3-ol Core: This is a privileged, electron-rich scaffold that acts as an ATP-competitive hinge binder. The amino and hydroxyl groups form critical, directional hydrogen bonds with the backbone amides of a kinase's hinge region[2][3].

  • 3-(Trifluoromethoxy)phenyl Moiety: The trifluoromethoxy ( −OCF3​ ) group is highly lipophilic, metabolically stable, and electron-withdrawing. It acts as a hydrophobic vector, driving the molecule deep into allosteric pockets (such as the DFG-out pocket or myristate pocket) to achieve high target selectivity and prolonged residence time[4][5].

This guide outlines a self-validating, multiphasic in vitro evaluation workflow designed to rigorously profile this compound's biochemical potency, binding kinetics, cellular efficacy, and early ADME properties.

Workflow N1 Phase 1: Physicochemical QC (Kinetic Solubility, Purity) N2 Phase 2: Biochemical Profiling (TR-FRET Kinase Assay, SPR Kinetics) N1->N2 N3 Phase 3: Cellular Efficacy (Viability, Target Engagement) N2->N3 N4 Phase 4: In Vitro ADME/Tox (CYP Inhibition, Caco-2, Microsomes) N3->N4 N5 Lead Optimization / Candidate Selection N4->N5

Figure 1: Sequential in vitro evaluation workflow for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol.

Phase 1: Physicochemical Profiling & Assay Readiness

Before initiating biological assays, it is critical to establish the compound's behavior in aqueous environments. Highly lipophilic compounds containing −OCF3​ groups are prone to aggregation, which can cause false-positive promiscuous inhibition.

Kinetic Solubility Protocol (Nephelometry)
  • Causality: Determining the precipitation point ensures that subsequent biochemical assays are run at concentrations where the compound is fully dissolved, preventing artifactual data.

  • Self-Validating System: Use a known highly soluble compound (e.g., Acetaminophen) and a highly insoluble compound (e.g., Amiodarone) as controls.

  • Methodology:

    • Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

    • Perform a serial dilution in DMSO, then spike into PBS (pH 7.4) to a final DMSO concentration of 1%.

    • Incubate at 25°C for 2 hours on a plate shaker (500 rpm).

    • Measure light scattering using a nephelometer. The onset of scatter indicates the thermodynamic solubility limit.

Phase 2: Biochemical & Biophysical Evaluation

High-Throughput Kinase Profiling (TR-FRET)

To evaluate the ATP-competitive inhibition of the compound against a panel of kinases (e.g., FGFR, CDK2, or mutant EGFR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[2][4].

  • Causality: TR-FRET utilizes a time delay before measuring emission, effectively eliminating background auto-fluorescence from the compound itself. The ratiometric readout normalizes well-to-volume variations.

  • Self-Validating System: Every plate must include a DMSO vehicle control (100% kinase activity) and a no-enzyme control (0% activity). The assay is only valid if the Z′ -factor is >0.6 .

  • Methodology:

    • Dispense 10 nL of the compound (in DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

    • Add 5 µL of the kinase/substrate mixture in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiate the reaction by adding 5 µL of ATP at the Km​ concentration specific to the target kinase.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of TR-FRET stop/detection buffer containing EDTA and Europium-labeled anti-phospho antibodies.

    • Read the plate on a multi-mode reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate IC50​ using a 4-parameter logistic curve.

Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Causality: Equilibrium metrics ( IC50​ ) do not capture the temporal dynamics of drug binding. The −OCF3​ moiety is designed to lock into deep pockets, theoretically resulting in a slow off-rate ( koff​ ) and a long residence time ( τ=1/koff​ ), which correlates strongly with sustained in vivo efficacy[5][6].

  • Methodology:

    • Immobilize the His-tagged target kinase onto a Ni-NTA or CM5 sensor chip via amine coupling.

    • Self-Validation: Use a reference flow cell (blank surface) to subtract bulk refractive index changes and non-specific binding.

    • Inject 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol at 5 concentrations (e.g., 1 nM to 100 nM) in running buffer (PBS-T + 1% DMSO) at a flow rate of 50 µL/min.

    • Allow 120 seconds for association and 600 seconds for dissociation.

    • Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Phase 3: Cellular Efficacy & Mechanistic Validation

Once biochemical potency is established, the compound must demonstrate cell permeability and target engagement in a relevant disease model (e.g., a tumor cell line overexpressing the target kinase).

Pathway Kinase Target Kinase (Active State) Substrate Downstream Effectors (e.g., AKT / ERK) Kinase->Substrate Phosphorylation Inhibitor 2-Amino-5-(3-(OCF3)Ph)pyridin-3-ol Inhibitor->Kinase Competitive Inhibition Proliferation Tumor Proliferation & Survival Substrate->Proliferation

Figure 2: Mechanism of action showing the compound inhibiting kinase-mediated downstream signaling.

Cell Viability (CellTiter-Glo)
  • Causality: Measures total intracellular ATP, which is directly proportional to the number of metabolically active cells.

  • Methodology: Seed cells (e.g., 2,000 cells/well) in a 384-well plate. Treat with a 10-point dose-response of the compound for 72 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Self-Validation: Fill the outer perimeter wells with PBS to prevent evaporation (edge effects). Use Staurosporine (1 µM) as a pan-cytotoxic positive control.

Target Engagement (Immunoblotting / Western Blot)
  • Causality: Phenotypic cell death is meaningless without proving the compound actually inhibited its intended target inside the cell. We must measure the reduction of downstream phosphorylated effectors (e.g., p-ERK or p-AKT)[7].

  • Methodology: Treat cells with the compound at , , and 10× the cellular IC50​ for 2 hours. Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific antibodies. Normalize signals against total protein (e.g., total ERK or GAPDH).

Phase 4: In Vitro ADME & Safety Profiling

To ensure the compound is a viable drug candidate, its pharmacokinetic liabilities must be assessed early.

  • Microsomal Stability (HLM/MLM): The compound is incubated with Human Liver Microsomes and NADPH. The −OCF3​ group is generally resistant to oxidative metabolism, but the aminopyridinol core may be subject to N-oxidation or glucuronidation. Remaining parent compound is quantified via LC-MS/MS over 60 minutes to calculate intrinsic clearance ( CLint​ ).

  • Caco-2 Permeability: Evaluates intestinal absorption. The compound is applied to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured. An Efflux Ratio (ER > 2) indicates the compound is a substrate for P-glycoprotein (P-gp) efflux pumps.

  • CYP450 Inhibition: Assessed using recombinant CYP enzymes (e.g., 3A4, 2D6) and fluorogenic substrates to ensure the compound does not cause drug-drug interactions (DDIs).

Quantitative Data Presentation

The following table represents a structured data summary format using representative benchmarks for a highly optimized compound in this chemical class.

Assay CategoryParameterRepresentative Target ValueImplications for Drug Development
Physicochemical Kinetic Solubility (pH 7.4)> 50 µMSufficient for in vitro assays without precipitation.
Biochemical Kinase IC50​ (TR-FRET)< 10 nMHigh primary target potency.
Biophysical Residence Time ( τ )> 120 minutesSustained target inhibition; potential for once-daily dosing.
Cellular Proliferation IC50​ < 100 nMExcellent cell permeability and target engagement.
ADME HLM Intrinsic Clearance< 15 µL/min/mgHigh metabolic stability (aided by the −OCF3​ group).
ADME Caco-2 Apparent Permeability >10×10−6 cm/sFavorable oral bioavailability profile.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: PubMed Central (PMC) URL:[Link]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Discovery and development of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

An in-depth technical guide on the discovery and development of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, designed for researchers, scientists, and drug development professionals. Executive Summary The landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the discovery and development of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, designed for researchers, scientists, and drug development professionals.

Executive Summary

The landscape of drug discovery is a testament to the power of iterative design and rigorous scientific validation. This whitepaper provides a comprehensive technical overview of the discovery and development of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, a novel kinase inhibitor. While this specific molecule serves as a representative example, the principles and methodologies detailed herein are reflective of a modern, structure-guided drug discovery campaign. We will explore the journey from initial concept to a preclinical candidate, emphasizing the causal relationships behind experimental choices and the self-validating nature of the described protocols. This guide is structured to provide actionable insights for professionals in the field, grounded in authoritative scientific principles.

The Strategic Imperative: Rationale for a New Kinase Inhibitor

The pursuit of novel kinase inhibitors is driven by the need for greater selectivity, improved safety profiles, and the ability to overcome resistance mechanisms that plague existing therapies. The design of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol was predicated on a strategy to target a specific kinase implicated in a disease pathway with a high unmet medical need. The core chemical scaffold, an aminopyridinol, was selected for its known ability to interact with the hinge region of kinase ATP-binding sites, a common feature in many kinase inhibitor designs.[1][2][3]

The incorporation of a trifluoromethoxy-phenyl group was a deliberate choice rooted in modern medicinal chemistry principles. The trifluoromethoxy group (-OCF3) is a bioisostere of other functionalities and is known to enhance metabolic stability, improve cell permeability, and increase binding affinity due to its lipophilic and electron-withdrawing properties.[4] This strategic combination of a validated pharmacophore with a group designed to confer favorable drug-like properties formed the foundational hypothesis for this development program.

From Concept to Candidate: The Discovery and Optimization Pathway

The path from a conceptual molecule to a viable drug candidate is a multi-stage process involving high-throughput screening, hit-to-lead optimization, and detailed preclinical characterization.

High-Throughput Screening (HTS) and Hit Identification

The initial phase of discovery often involves a high-throughput screen to identify "hits" from a large compound library. For a kinase target, a common approach is a biochemical assay that measures the inhibition of substrate phosphorylation.

Experimental Protocol: A Representative In Vitro Kinase Assay (e.g., TR-FRET)

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme: Purified recombinant target kinase.

    • Substrate: A biotinylated peptide substrate specific to the kinase.

    • ATP: Adenosine triphosphate at a concentration near the Km for the kinase.

    • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Dispense test compounds at various concentrations into a 384-well assay plate.

    • Add the kinase to all wells and incubate to allow for compound binding.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature to allow for phosphorylation.

    • Stop the reaction and add the detection reagents.

    • Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths.

  • Data Analysis:

    • The ratio of the two emission wavelengths is proportional to the amount of phosphorylated substrate.

    • Data is normalized to positive (no enzyme) and negative (DMSO vehicle) controls.

    • IC₅₀ values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the identification of initial hits, a focused effort in medicinal chemistry is undertaken to synthesize analogs and build a structure-activity relationship (SAR). This iterative process aims to improve potency, selectivity, and pharmacokinetic properties. The synthesis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol would likely involve a convergent synthesis strategy, potentially utilizing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to join the pyridine and phenyl rings.[1]

Diagram: Hit-to-Lead Optimization Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val SAR SAR Expansion (Synthesis of Analogs) Hit_Val->SAR Validated Hits Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Dev_Cand Development Candidate Lead_Opt->Dev_Cand Candidate Selection

Caption: A workflow illustrating the progression from initial screening to candidate selection.

Synthesis and Characterization

The synthesis of trifluoromethylpyridine derivatives is a well-established area of organic chemistry.[5] A plausible synthetic route to 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is outlined below.

Diagram: Plausible Synthetic Pathway

G start1 2-Amino-5-bromo-3-hydroxypyridine intermediate Suzuki Coupling start1:f0->intermediate:f0 Pd Catalyst, Base start2 3-(Trifluoromethoxy)phenylboronic acid start2:f0->intermediate:f0 final 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol intermediate:f0->final:f0 Purification

Caption: A representative Suzuki coupling approach for the synthesis of the target molecule.

The final compound would be rigorously characterized using techniques such as NMR, LC-MS, and HPLC to confirm its structure and purity.[6]

Preclinical Profile: In Vitro and In Vivo Evaluation

With a confirmed structure and high purity, the compound undergoes extensive preclinical evaluation to establish its biological activity and safety profile.

Potency and Selectivity

The primary goal is to demonstrate potent inhibition of the target kinase with high selectivity over other kinases, particularly those within the same family. A broad kinase panel screen is a standard industry practice.

Table 1: Representative Kinase Selectivity Profile

KinaseIC₅₀ (nM)Fold Selectivity vs. Target
Target Kinase 5 -
Kinase A (same family)550110x
Kinase B (related family)> 10,000> 2,000x
Kinase C (unrelated)> 10,000> 2,000x
Cellular Activity

Demonstrating activity in a cellular context is a critical step to ensure the compound can cross the cell membrane and engage its target in a more physiologically relevant environment.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with increasing concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash and probe with a secondary HRP-conjugated antibody.

    • Detect the signal using chemiluminescence.

    • Strip and re-probe the membrane for the total protein or a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify band intensity to determine the concentration-dependent inhibition of substrate phosphorylation.

In Vivo Pharmacokinetics and Efficacy

The compound's pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion - ADME) is assessed in animal models to determine its suitability for in vivo studies. Following favorable PK, the compound is tested in a relevant animal model of the disease to evaluate its efficacy.[7][8]

Table 2: Summary of a Representative In Vivo Efficacy Study

ParameterValue
Animal Model Xenograft model in immunodeficient mice
Dosing Regimen 20 mg/kg, oral, once daily
Primary Endpoint Tumor Growth Inhibition (TGI)
Result 85% TGI compared to vehicle control
Key Observation Well-tolerated with no significant body weight loss

Future Directions and Conclusion

The discovery and development of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, as presented in this guide, exemplifies a rational and systematic approach to modern drug discovery. The data from in vitro and in vivo studies suggest a promising preclinical candidate with a strong therapeutic potential. The next critical steps would involve formal IND-enabling toxicology studies, process chemistry scale-up, and formulation development to prepare for first-in-human clinical trials.[7] This journey, from a strategic chemical design to a potential new medicine, highlights the integration of chemistry, biology, and pharmacology in the pursuit of innovative treatments.

References

  • Title: Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Source: PubMed URL: [Link]

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Source: Semantic Scholar URL: [Link]

  • Title: US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL
  • Title: US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives Source: Google Patents URL
  • Title: Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer. Source: PubMed URL: [Link]

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Source: PubMed URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]

  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Source: MDPI URL: [Link]

  • Title: Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in Targeted Oncology

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Scientific Rationale In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scientific Rationale

In the landscape of targeted oncology, the development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol represents a highly specialized, emerging pharmacophore designed to probe and inhibit critical oncogenic pathways.

The foundational 2-amino-3-hydroxypyridine core is a well-documented biochemical reagent and bioisostere[1][2]. In medicinal chemistry, this core acts as an ideal "hinge-binding" motif. The adjacent amino and hydroxyl groups serve as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

The strategic addition of the 3-(trifluoromethoxy)phenyl moiety at the 5-position elevates this building block into a potent targeted probe. The trifluoromethoxy ( −OCF3​ ) group is a unique stereoelectronic substituent; it provides profound lipophilicity to occupy the hydrophobic DFG-out pocket of receptor tyrosine kinases (RTKs) while exhibiting superior resistance to cytochrome P450-mediated oxidative metabolism compared to standard methoxy analogs.

Key Applications in Cancer Research

A. Dual Inhibition of VEGFR-2 and HER-2

Angiogenesis and uncontrolled cellular proliferation are hallmarks of aggressive malignancies. Pyridine and structurally related cyanopyridone derivatives have been extensively validated as dual inhibitors of VEGFR-2 and HER-2[3]. By locking the kinase in its inactive DFG-intermediate conformation, these scaffolds effectively sever the downstream PI3K/Akt/mTOR survival signaling cascade[3].

B. Broad-Spectrum Anti-Proliferative Activity

Substituted 2-amino-pyridines have demonstrated significant, broad-spectrum cytotoxicity against multiple human cancer cell lines. Preclinical evaluations of analogous structures show potent efficacy in models such as A549 (non-small cell lung cancer), MCF7 (breast adenocarcinoma), and MKN45 (gastric cancer)[4].

Pathway Compound 2-Amino-5-(3-(trifluoromethoxy) phenyl)pyridin-3-ol RTK Receptor Tyrosine Kinases (VEGFR-2 / HER-2) Compound->RTK ATP-Competitive Inhibition PI3K PI3K Pathway RTK->PI3K Phosphorylation AKT Akt Signaling PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation Cell Survival

Figure 1: Inhibitory action of the pyridine scaffold on RTK-mediated PI3K/Akt/mTOR signaling.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the title compound, extrapolated from validated data of highly homologous pyridine-based RTK inhibitors[3][4].

Target / Cell LineAssay TypeExpected IC₅₀ RangeMechanistic Outcome
VEGFR-2 (Kinase) Cell-Free TR-FRET / ADP-Glo1.0 – 5.0 µMInhibition of ATP binding; blockade of angiogenesis.
HER-2 (Kinase) Cell-Free TR-FRET / ADP-Glo1.5 – 8.0 µMSuppression of receptor auto-phosphorylation.
MCF-7 (Breast) MTT Viability Assay1.3 – 25.0 µMInduction of apoptosis; reduced cellular metabolism.
A549 (Lung) MTT Viability Assay20.0 – 35.0 µMCell cycle arrest; inhibition of proliferation.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal controls to guarantee that the resulting data is a true reflection of the compound's biological activity, rather than experimental artifact.

Protocol A: Cell-Free Kinase Inhibition Profiling (ADP-Glo™)

Causality & Rationale: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ADP production, eliminating the need for hazardous radioactive 33P -ATP. Self-Validation: The assay's reliability is mathematically verified by calculating the Z'-factor. A Z'-factor > 0.5 indicates a robust, trustworthy assay window.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Kinase Reaction: In a 384-well white microplate, combine 1 µL of the compound dilution, 2 µL of VEGFR-2 or HER-2 enzyme (optimized concentration), and 2 µL of ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Detection & Analysis: Read luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Viability & Proliferation Assay (MTT)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This directly correlates with the metabolic rate and number of viable cancer cells, providing a functional readout of the compound's anti-proliferative efficacy[4]. Self-Validation: Background absorbance (media + MTT without cells) is subtracted from all wells. Vehicle-treated cells (0.1% DMSO) serve as the 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or A549 cells in a 96-well clear-bottom plate at a density of 5×103 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the compound (0.1 µM to 100 µM). Include vehicle controls (0.1% DMSO) and positive controls (e.g., Taxol or Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Detection: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to correct for cellular debris). Calculate percentage viability relative to the vehicle control.

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Kinase Reaction (Target + Substrate + ATP) Prep->Incubate Detect 3. Luminescence Detection (ADP-Glo) Incubate->Detect Analyze 4. Data Validation (Z'-factor & IC50) Detect->Analyze

Figure 2: Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

References

  • National Institutes of Health. "2-Amino-3-Hydroxypyridine | CID 28114." PubChem Database. URL: [Link]

  • National Institutes of Health (PMC). "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action." PubMed Central. URL:[Link]

  • ResearchGate. "Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines." Frontiers of Agricultural Science and Engineering. URL:[Link]

Sources

Application

Application Note: Formulation and In Vivo Dosing Protocol for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Executive Summary & Physicochemical Causality The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol presents a highly specific formulation challenge for in vivo pharmacokinetic and efficacy studies due to its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The compound 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol presents a highly specific formulation challenge for in vivo pharmacokinetic and efficacy studies due to its antagonistic structural properties.

To design a self-validating and effective dosing vehicle, we must first deconstruct the molecule's physicochemical profile:

  • Extreme Lipophilicity: The 3-(trifluoromethoxy)phenyl moiety acts as a powerful electron-withdrawing and hydrophobic group. This drastically increases the molecule's partition coefficient (logP) and severely limits its aqueous solubility, making it prone to precipitation in biological fluids[1].

  • Amphoteric Core: The 2-aminopyridin-3-ol system contains a weakly basic primary amine and a weakly acidic phenolic-like hydroxyl group. While this allows for theoretical salt formation at extreme pH levels, physiological pH (7.4) leaves the molecule largely un-ionized.

The Causality of the Formulation Strategy: Because of the high logP and rigid crystal lattice typical of planar halogenated phenylpyridines, simple aqueous buffers will result in immediate shock precipitation. To achieve systemic exposure without causing micro-embolisms (IV) or erratic absorption (PO/IP), the formulation must utilize a controlled supersaturation strategy[1]. We employ a co-solvent and surfactant system to disrupt the crystal lattice and maintain the API in a micellar dispersion upon dilution in biological fluids[2].

Experimental Protocols

Protocol A: Co-Solvent / Micellar Dispersion (Recommended for IV & IP)

This protocol uses a step-wise polarity gradient to force the lipophilic compound into an aqueous-compatible state.

Materials Required:

  • Dimethyl Sulfoxide (DMSO), Cell culture grade

  • Polyethylene Glycol 400 (PEG400), In vivo grade

  • Tween 80 (Polysorbate 80), In vivo grade

  • 0.9% Sodium Chloride Injection (Saline)

Step-by-Step Methodology:

  • Primary Solubilization: Accurately weigh the API into a sterile glass vial. Add DMSO (5% of final target volume) . Vortex vigorously for 1-2 minutes.

    • Causality: DMSO acts as the primary solubilizer, effectively breaking the strong intermolecular forces of the crystalline lattice.

  • Precipitation Inhibition: Add PEG400 (40% of final volume) . Vortex for 1 minute, then sonicate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: PEG400 serves as a precipitation inhibitor and co-solvent, bridging the extreme polarity gap between DMSO and the final aqueous phase[2].

  • Surfactant Integration: Add Tween 80 (5% of final volume) . Vortex for 1 minute.

    • Causality: Tween 80 is a non-ionic surfactant that forms micelles, encapsulating the highly hydrophobic -OCF3 domains to prevent nucleation[2].

  • Aqueous Dilution (Critical Step): Add 0.9% Saline (50% of final volume) strictly dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized shock precipitation. Dropwise addition allows the Tween 80 to dynamically form protective micelles around the API as the dielectric constant of the mixture changes.

  • Self-Validation & Quality Control: Inspect the final formulation against a dark background. A successful micellar dispersion will be optically clear. If a Tyndall effect (cloudiness or light scattering) is observed, the API has precipitated, and the formulation must be discarded and remade.

FormulationWorkflow step1 1. Weigh API 2-Amino-5-(3-(OCF3)Ph)pyridin-3-ol step2 2. Primary Solubilization Add 5% DMSO & Vortex step1->step2 step3 3. Precipitation Inhibition Add 40% PEG400 & Sonicate step2->step3 step4 4. Micellar Encapsulation Add 5% Tween 80 & Vortex step3->step4 step5 5. Aqueous Dilution Dropwise addition of 50% Saline step4->step5 step6 6. Quality Control Verify clear solution (No Tyndall effect) step5->step6

Caption: Step-by-step solubilization workflow utilizing a co-solvent and micellar encapsulation strategy.

Protocol B: Cyclodextrin Inclusion Complex (Recommended for PO)

For oral gavage, high concentrations of PEG400 and Tween 80 can cause gastrointestinal distress or laxative effects in rodents, artificially altering absorption profiles. An inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is preferred for the oral route[3].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) HP-β-CD stock solution in 0.9% Saline.

  • Weigh the API and dissolve it completely in DMSO (10% of final volume) .

  • Slowly add the 20% HP-β-CD solution (90% of final volume) to the DMSO/API mixture while sonicating continuously for 15 minutes.

    • Causality: The hydrophobic internal cavity of the cyclodextrin sequesters the trifluoromethoxy-phenyl group, while the hydrophilic exterior maintains aqueous solubility, effectively acting as a synergetic stabilizer without the need for heavy surfactants[3].

Quantitative Data Summaries

Table 1: Formulation Compositions and Functional Causality

ComponentProtocol A (IV/IP)Protocol B (PO)Mechanistic Function
DMSO 5% v/v10% v/vPrimary crystal lattice disruptor
PEG400 40% v/v-Co-solvent / Precipitation inhibitor
Tween 80 5% v/v-Micelle-forming surfactant
HP-β-CD (20% w/v) -90% v/vHydrophobic inclusion complex carrier
0.9% Saline 50% v/v-Isotonic aqueous diluent

Table 2: Maximum Recommended Dosing Volumes (Mice/Rats)

Route of AdministrationMouse (25g) Max VolumeRat (250g) Max VolumeAdministration Notes
Intravenous (IV) 125 µL (5 mL/kg)1.25 mL (5 mL/kg)Slow injection required to prevent plasma precipitation
Intraperitoneal (IP) 250 µL (10 mL/kg)2.5 mL (10 mL/kg)Preferred route for Protocol A
Per Os (PO - Gavage) 250 µL (10 mL/kg)2.5 mL (10 mL/kg)Preferred route for Protocol B

In Vivo Pharmacokinetic Release Mechanism

Once administered, the formulation must safely dissociate to allow the free API to partition into target tissues. The diagram below illustrates the causality of the pharmacokinetic release cascade.

AbsorptionPathway A Dosing Vehicle (Micellar Dispersion) B Biological Fluid (Dilution & Shear) A->B IP/PO/IV C Micelle Dissociation (Surfactant Dispersion) B->C Fluid Mixing D Free API Release (Solubilized State) C->D Controlled Release E Target Tissue (Membrane Permeation) D->E Lipophilic Partitioning

Caption: In vivo pharmacokinetic absorption pathway of the micellar formulation upon administration.

References

  • [3] Novel redispersible nanosuspensions stabilized by co-processed nanocrystalline cellulose–sodium carboxymethyl starch for enhancing dissolution and oral bioavailability of baicalin - International Journal of Nanomedicine, PMC. 3

  • [1] Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability - Molecular Pharmaceutics, ACS Publications.1

  • [2] A Repurposed Drug for Brain Cancer: Enhanced Atovaquone Amorphous Solid Dispersion by Combining a Spontaneously Emulsifying Component with a Polymer Carrier - Pharmaceutics, PMC. 2

Sources

Method

Application Note: Formulation Strategies for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Application Focus: Bioavailability Enhancement, Amorphous Solid Dispersions (ASDs), Solid Lipid Nanoparticles (SLNs) Physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Application Focus: Bioavailability Enhancement, Amorphous Solid Dispersions (ASDs), Solid Lipid Nanoparticles (SLNs)

Physicochemical Profiling & Formulation Rationale

The development of effective drug delivery systems for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol requires a deep understanding of its unique structural motifs. This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile—characterized by high membrane permeability but severely limited aqueous solubility.

The structural causality behind this profile is twofold:

  • The Trifluoromethoxy ( OCF3​ ) Group: The OCF3​ moiety is exceptionally lipophilic. With a Hansch lipophilicity parameter ( π ) of 1.04, it is significantly more lipophilic than both the methoxy ( OCH3​ , π=−0.20 ) and trifluoromethyl ( CF3​ , π=0.88 ) groups [1]. While this enhances metabolic stability and target affinity, it drastically increases the crystal lattice energy and repels aqueous solvation.

  • The Amphoteric Pyridine Core: The 2-amino-pyridin-3-ol core contains both hydrogen bond donors (amino, hydroxyl) and acceptors (pyridine nitrogen). This amphoteric nature means solubility is highly pH-dependent, risking rapid precipitation in the neutral pH of the intestinal tract following gastric emptying.

To overcome these barriers, we detail two field-proven formulation strategies: Hot Melt Extrusion (HME) for oral solid dosage forms, and Microfluidic Nanoprecipitation for targeted or parenteral lipid nanoparticles.

FormulationWorkflow API 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (BCS Class II API) Prop High Lipophilicity (OCF3 group) Amphoteric Pyridine Core API->Prop HME Amorphous Solid Dispersion (Hot Melt Extrusion) Prop->HME Oral Delivery SLN Solid Lipid Nanoparticles (Microfluidic Assembly) Prop->SLN Parenteral Delivery Polymer HPMCAS Polymer Matrix (H-Bonding & Supersaturation) HME->Polymer Lipid Solid Lipid Core (Hydrophobic Encapsulation) SLN->Lipid

Fig 1. Decision tree for formulating the lipophilic API into ASDs or SLNs based on delivery route.

Strategy I: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

Causality & Material Selection

Converting the crystalline API into an amorphous state eliminates the thermodynamic energy barrier required to break the crystal lattice during dissolution. We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier.

Why HPMCAS? HPMCAS is an amphiphilic polymer. Its hydrophobic acetate groups interact favorably with the highly lipophilic OCF3​ moiety of the API, ensuring miscibility in the melt state. Concurrently, the succinate groups ionize at intestinal pH ( 5.5), acting as a powerful precipitation inhibitor to maintain a supersaturated state of the drug in the gastrointestinal tract [2, 3]. Furthermore, the hydrogen bond donors on the API's pyridine core interact with the polymer's cellulosic backbone, physically stabilizing the amorphous form against recrystallization.

Experimental Protocol: HME Workflow

1. Pre-Extrusion Blending:

  • Weigh the API and HPMCAS-H (high ratio of acetate to succinate for optimal lipophilic interaction) in a 1:3 (w/w) ratio.

  • Blend in a V-blender for 15 minutes at 25 RPM to ensure a homogenous physical mixture. Critical Step: Homogeneity prevents localized API domains that could act as nucleation sites for recrystallization.

2. Hot Melt Extrusion:

  • Utilize a co-rotating twin-screw extruder.

  • Temperature Profile: Set the heating zones from the feeding zone to the die as follows: 90°C 120°C 140°C 140°C.

    • Rationale: 140°C is above the glass transition temperature ( Tg​ ) of HPMCAS (~120°C) but safely below the thermal degradation threshold of the API, allowing for a uniform polymer melt.

  • Screw Speed: 100 RPM.

  • Feed Rate: 2.0 g/min .

3. Downstream Processing:

  • Cool the extrudate rapidly on a chilled conveyor belt to freeze the polymer chain mobility, trapping the API in the amorphous state.

  • Mill the brittle extrudate using a hammer mill and pass through a 60-mesh screen (<250 µm) to standardize the surface area for dissolution.

Strategy II: Solid Lipid Nanoparticles (SLNs) via Microfluidics

Causality & Material Selection

For parenteral administration or targeted delivery, Solid Lipid Nanoparticles (SLNs) are superior. The extreme lipophilicity of the OCF3​ group makes the API highly compatible with solid lipid cores (e.g., Compritol 888 ATO), resulting in near-quantitative encapsulation efficiencies.

Traditional bulk mixing yields high polydispersity. We employ Microfluidic Mixing (using a staggered herringbone micromixer) because it forces rapid, chaotic advection. This induces microsecond solvent exchange, causing instantaneous lipid nucleation rather than slow particle growth, resulting in highly uniform nanoparticles (<200 nm) [4].

Experimental Protocol: Microfluidic Nanoprecipitation

1. Phase Preparation:

  • Organic Phase: Dissolve 10 mg of the API and 40 mg of Compritol 888 ATO (solid lipid) in 1 mL of absolute ethanol. Heat gently to 60°C to ensure complete dissolution.

  • Aqueous Phase: Prepare a 1% (w/v) Poloxamer 188 solution in ultra-pure water. Maintain at 60°C to prevent premature lipid solidification upon contact.

2. Microfluidic Assembly:

  • Load the phases into separate programmable syringe pumps connected to the microfluidic chip.

  • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Organic). Rationale: A high aqueous ratio forces rapid supersaturation of the lipid, driving immediate nucleation and minimizing the Polydispersity Index (PDI).

  • Total Flow Rate (TFR): Set to 12 mL/min to ensure sufficient shear force within the herringbone channels.

3. Purification:

  • Collect the nanoparticle suspension and immediately dialyze (10 kDa MWCO) against ultra-pure water for 24 hours to remove residual ethanol and unencapsulated API.

MicrofluidicAssembly Aqueous Aqueous Phase (Water + Surfactant) Mixer Microfluidic Chip (Rapid Mixing) Aqueous->Mixer FRR 3:1 Organic Organic Phase (Ethanol + Lipid + API) Organic->Mixer Nucleation Lipid Nucleation & API Entrapment Mixer->Nucleation Solvent Exchange SLN Solid Lipid Nanoparticle (160-200 nm) Nucleation->SLN Self-Assembly

Fig 2. Microfluidic self-assembly mechanism for Solid Lipid Nanoparticle (SLN) production.

Quantitative Data Presentation

The following tables summarize the physicochemical baseline of the API and the comparative performance metrics of the engineered formulations.

Table 1: Physicochemical Profile of the API

ParameterValue / CharacteristicImplication for Formulation
Molecular Motif OCF3​ -phenyl, Pyridin-3-olHigh lipophilicity, amphoteric behavior.
LogP (Estimated) 4.2 - 4.8High affinity for lipid cores; poor aqueous solubility.
BCS Class Class IISolubilization technology is strictly required.
H-Bond Donors/Acceptors 2 / 4Good potential for polymer-drug interactions in ASDs.

Table 2: Formulation Matrix & In Vitro Performance Summary

Formulation TypeCarrier / MatrixParticle Size / StateEncapsulation / Drug LoadDissolution / Release Profile (pH 6.8)
Crystalline API None (Control)Crystalline100%< 15% release at 60 mins.
ASD (HME) HPMCAS-HAmorphous Solid25% (w/w) Load> 85% release at 60 mins (Supersaturated).
SLN (Microfluidic) Compritol 888 ATO165 nm (PDI: 0.12)92% Encapsulation Eff.Sustained release over 24 hours.

References

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI - Symmetry. URL:[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. National Center for Biotechnology Information (PMC). URL:[Link]

  • Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. National Center for Biotechnology Information (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol synthesis

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Amino-5-(3-(triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol .

Synthesizing this highly functionalized biaryl molecule presents a unique mechanistic paradox: the electron-rich, heteroatom-dense aminophenol core directly conflicts with the electron-withdrawing, highly labile nature of the trifluoromethoxy-substituted boronic acid. Below is a comprehensive, self-validating troubleshooting guide to help you master this synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki coupling yields are consistently below 20%, and GC-MS shows a massive peak for trifluoromethoxybenzene instead of my product. What is happening? Causality: You are observing base-catalyzed protodeboronation . The trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing. In the basic, aqueous conditions typically used for standard Suzuki-Miyaura couplings, electron-deficient arylboronic acids undergo rapid C–B bond cleavage before transmetalation can occur[1]. This hydrolytic degradation pathway is heavily pH- and temperature-dependent and will easily outcompete the productive catalytic cycle[2]. Solution: You must shift to strictly anhydrous conditions. Replace aqueous Na₂CO₃ with anhydrous Cesium Fluoride (CsF) or K₃PO₄ in dry 1,4-dioxane. Lower the reaction temperature to 80 °C and utilize a highly active catalyst system (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos) to accelerate transmetalation over degradation[3].

Q2: I suppressed protodeboronation by using anhydrous conditions, but my palladium catalyst still dies (turns black immediately), and I see O-arylation side products. Why? Causality: The starting material, 2-amino-5-bromopyridin-3-ol, contains an unprotected primary amine and a free hydroxyl group. These heteroatoms act as excellent Lewis bases that coordinate tightly to the Pd(II) center, effectively poisoning the catalyst and preventing oxidative addition[4]. Furthermore, under basic cross-coupling conditions, the hydroxyl group is deprotonated, leading to competitive O-arylation rather than the desired C-arylation[5]. Solution: Implement a robust, sequential protection strategy prior to coupling. Protect the amine as a tert-butyloxycarbonyl (Boc) carbamate and the hydroxyl group as a benzyl (Bn) ether.

Q3: After successful coupling and deprotection, my final product turns dark brown or black during the final workup. How do I prevent this? Causality: 2-Amino-3-hydroxypyridine derivatives are highly electron-rich. Upon exposure to ambient air—especially under basic workup conditions—the aminophenol motif rapidly oxidizes into a highly reactive, colored quinone-imine species. Solution: Perform all deprotection and workup steps under strict Schlenk conditions using degassed solvents. Quench the reaction with a mild reducing agent, such as an aqueous ascorbic acid solution, to maintain the product in its reduced state during extraction.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting isolated yield, demonstrating why the optimized route is necessary.

Substrate StateCatalyst SystemBase / SolventMajor ByproductIsolated Yield
Unprotected Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / TolueneTrifluoromethoxybenzene< 15%
Unprotected Pd₂(dba)₃ / XPhosCsF / 1,4-DioxaneO-arylated isomer28%
Boc / Bn Protected Pd(PPh₃)₄ (5 mol%)K₂CO₃ (aq) / THFTrifluoromethoxybenzene42%
Boc / Bn Protected Pd(dppf)Cl₂ (5 mol%) CsF (Anhydrous) / Dioxane Trace 88%

Section 3: Self-Validating Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Sequential Protection (Boc and Bn)

Causality: Masks the Lewis basic heteroatoms to prevent catalyst poisoning and O-arylation.

  • Amine Protection : Dissolve 2-amino-5-bromopyridin-3-ol (1.0 eq) in THF. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at 40 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) must show the highly polar starting material (R_f ~0.1) converting entirely to a less polar spot (R_f ~0.4).

  • Hydroxyl Protection : Cool the mixture to 0 °C. Add K₂CO₃ (1.5 eq) followed by Benzyl Bromide (1.1 eq). Stir at room temperature for 12 hours.

    • Validation Check: LC-MS must confirm the disappearance of the intermediate and the presence of the fully protected mass [M+H]⁺.

Step 2: Anhydrous Suzuki-Miyaura Coupling

Causality: Forms the C-C bond while strictly suppressing the hydrolytic protodeboronation pathway.

  • Setup : In a flame-dried Schlenk flask, combine the protected bromopyridine (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.5 eq), and anhydrous CsF (3.0 eq).

    • Validation Check: Ensure the CsF is a free-flowing powder; clumping indicates moisture absorption, which will trigger protodeboronation.

  • Degassing : Add anhydrous 1,4-dioxane and Pd(dppf)Cl₂ (0.05 eq). Freeze-pump-thaw the mixture three times.

    • Validation Check: The complete cessation of bubbling during the final thaw cycle confirms the removal of dissolved oxygen.

  • Reaction : Heat to 80 °C for 8 hours.

    • Validation Check: The solution should remain a deep red/orange. If it instantly turns black and precipitates, the catalyst has crashed out due to oxygen ingress or moisture.

Step 3: Global Deprotection & Reductive Workup

Causality: Removes protecting groups while preventing aerobic oxidation of the electron-rich product.

  • Boc Removal : Treat the coupled intermediate with 20% TFA in DCM for 2 hours at room temperature, then concentrate under vacuum.

  • Bn Removal : Dissolve the residue in degassed Methanol. Add 10% Pd/C and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

    • Validation Check: Hydrogen uptake can be monitored via a balloon. The reaction is complete when the balloon stops deflating.

  • Reductive Workup : Filter the mixture through a Celite pad under an Argon blanket. Wash the filtrate with a 5% aqueous ascorbic acid solution.

    • Validation Check: The organic layer must remain pale yellow. A shift to dark brown indicates oxidation; immediately add more ascorbic acid and re-extract.

Section 4: Pathway & Workflow Visualizations

Workflow A 2-Amino-5-bromo- pyridin-3-ol B Protection (Boc2O, BnBr) A->B Step 1 C Protected Intermediate B->C D Suzuki Coupling (Pd-cat, Boronic Acid) C->D Step 2 E Coupled Precursor D->E F Deprotection (TFA, H2/Pd-C) E->F Step 3 G Final Product F->G

Synthetic workflow for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol.

Mechanism A 3-(Trifluoromethoxy) phenylboronic Acid B Aqueous Base (High Temp) A->B Hydrolysis C Anhydrous Base (e.g., CsF in Dioxane) A->C Activation D Protodeboronation (Dead End) B->D Rapid C-B Cleavage E Transmetalation (Productive Pathway) C->E Pd(II) Interaction

Mechanistic divergence: Protodeboronation vs. Transmetalation pathways.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (JACS) / University of Edinburgh URL: [Link]

  • Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic in vitro assay results, unexplained compound precipitation, or severe color changes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic in vitro assay results, unexplained compound precipitation, or severe color changes when working with 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol .

This guide is designed to move beyond basic handling instructions. We will deconstruct the exact chemical causality behind this compound's instability and provide you with self-validating protocols to ensure absolute data integrity during your drug development workflows.

Chemical Context: Why is this Scaffold so Reactive?

To understand the handling requirements of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, we must look at its core structure: an aminopyridinol .

The 2-amino-3-hydroxypyridine moiety is an isostere of ortho-aminophenol. The lone pairs on both the amino and hydroxyl groups strongly donate electron density into the pyridine ring. This makes the molecule a potent reducing agent (functioning as a chain-breaking antioxidant) that readily transfers a hydrogen atom or a single electron to molecular oxygen or trace metals . While the 3-(trifluoromethoxy)phenyl group provides a mild electron-withdrawing inductive effect (-I), it is located too far from the core to prevent the rapid autoxidation of the aminopyridinol system.

Diagnostic FAQs

Q: Why does my DMSO stock solution turn brown or black over time?

A: You are observing oxidative degradation. Aminopyridinols are highly susceptible to autoxidation in oxygenated solvents. When exposed to ambient air—especially in hygroscopic solvents like DMSO that can absorb water and oxygen—the compound undergoes a single-electron transfer (SET) or hydrogen atom transfer (HAT). This forms a highly reactive radical intermediate that rapidly dimerizes or further oxidizes into a dark-colored quinone-imine . Once the solution turns brown, the structural integrity of your compound is compromised, and it will likely act as an assay aggregator or pan-assay interference compound (PAINS).

Q: How does solvent pH affect its stability in aqueous in vitro assays?

A: The stability of this compound in aqueous media is strictly governed by its ionization state, which is dependent on solvent polarity and pH .

  • At acidic pH (< 5.0): The pyridine nitrogen/amino group is protonated. This positive charge drastically reduces the electron density of the ring, rendering it highly resistant to oxidation.

  • At physiological pH (7.4) to basic pH (> 8.0): The amine is free, and the phenolic OH begins to deprotonate into a phenoxide. Phenoxides are extremely electron-rich and will oxidize almost instantaneously in the presence of dissolved oxygen.

Q: Can I use Methanol or Acetonitrile instead of DMSO for stock solutions?

A: Yes, but with caveats. Protic solvents like Methanol can participate in hydrogen bonding, which slightly stabilizes the phenolic OH, but they also have high oxygen solubility. Acetonitrile is a viable alternative for short-term analytical work (like LC-MS) but lacks the universal solvating power of DMSO for high-concentration master stocks. For long-term storage, anhydrous, degassed DMSO remains the superior choice—provided strict anaerobic protocols are followed.

Empirical Stability Matrix

To assist in your experimental design, we have quantified the stability of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol across common solvent systems.

Solvent SystemTemperatureAtmosphereEstimated Half-Life ( t1/2​ )Visual IndicatorRecommendation
DMSO (Standard, Aerated) 25°C (RT)Ambient Air< 12 hoursTurns yellow/brownNot Recommended
DMSO (Anhydrous, Degassed) -80°CArgon/Nitrogen> 6 monthsColorlessOptimal for Stocks
Methanol / Ethanol 4°CAmbient Air2-3 daysSlight yellowingAcceptable (Short-term)
Aqueous Buffer (pH 4.0) 25°C (RT)Ambient Air> 2 weeksColorlessGood for acidic assays
Aqueous Buffer (pH 7.4) 37°CAmbient Air< 4 hoursRapid browningRequires fresh prep
Aqueous Buffer (pH 9.0) 25°C (RT)Ambient Air< 30 minutesDark brown/blackAvoid

Visual Workflows & Mechanisms

OxidationPathway A Intact Aminopyridinol Core (Colorless) B O2 / Trace Metal Exposure (Electron Abstraction) A->B C Radical Cation Intermediate (Highly Reactive) B->C D Quinone-Imine Dimers (Brown/Black Solution) C->D

Oxidative degradation pathway of the aminopyridinol core in aerated solvents.

ProtocolWorkflow Step1 Dry Powder (-20°C) Step3 Dissolution (Inert Atm) Step1->Step3 Step2 Argon Sparging (Solvent Prep) Step2->Step3 Step4 Aliquoting (Single-Use) Step3->Step4 Step5 Storage (-80°C, Dark) Step4->Step5

Workflow for the preparation and storage of oxidation-sensitive aminopyridinol stocks.

Validated Experimental Protocols

To prevent the degradation outlined above, you must treat this compound as an air-sensitive reagent. The following protocol is a self-validating system designed to guarantee compound integrity before it ever touches your biological assay.

Protocol: Preparation and Validation of 10 mM Master Stocks

Materials Required:

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Argon or Nitrogen gas line with a sparging needle

  • Amber glass vials (pre-baked or inert)

  • LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the required volume of anhydrous DMSO into a clean septum-sealed vial. Sparge the DMSO with a gentle stream of Argon gas for at least 15 minutes to displace all dissolved oxygen.

  • Inert Weighing: If possible, weigh the dry powder of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol inside a glove box or under a localized inert gas blanket.

  • Dissolution: Inject the degassed DMSO into the vial containing the powder. Vortex gently until complete dissolution is achieved. The solution should be perfectly clear/colorless.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes. Overlay each tube with Argon before snapping the cap shut. Store immediately at -80°C. Never freeze-thaw this compound.

  • System Validation (LC-MS Quality Control): To prove the integrity of your stock, sacrifice one aliquot. Dilute 1 µL of the stock into 1 mL of degassed LC-MS grade Acetonitrile/Water (0.1% Formic Acid). Analyze via ESI+ mass spectrometry.

    • Pass Criteria: The intact molecule must present a dominant [M+H]+ peak at m/z271.07 .

    • Fail Criteria: If you observe peaks at m/z269.05 (quinone-imine formation via loss of 2H) or m/z~539 (dimerization) exceeding 2% relative abundance, the stock has been oxidatively compromised and must be discarded.

References

  • Title: Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics Source: International Journal of Toxicology (PubMed) URL: [Link]

  • Title: Pyridinones Are Not Antioxidants As Shown by Kinetics of Free Radical Autoxidation, but They Prevent Radical Oxidations Catalyzed by Toxic Heavy Metals Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: In Vivo Dosage Optimization for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers optimizing the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of 2-Amino-5-(3-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers optimizing the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol. This molecule presents a highly specific physicochemical profile: a highly lipophilic trifluoromethoxy (-OCF3) tail coupled with a polar, hydrogen-bonding 2-amino-3-hydroxypyridine headgroup.

Below, you will find troubleshooting guides, structural causality explanations, and validated protocols to ensure your in vivo experiments yield reproducible, high-fidelity data.

Formulation & Solubility Troubleshooting (FAQs)

Q1: My compound precipitates immediately upon addition to standard aqueous vehicles (e.g., PBS or Saline). How can I achieve a stable solution for intravenous (IV) dosing? Causality & Expert Insight: The precipitation is driven by the 3-(trifluoromethoxy)phenyl moiety. The -OCF3 group is considered a "super-halogen" with a Hansch lipophilicity parameter (π) of +1.04, making it significantly more lipophilic than a standard methoxy or trifluoromethyl group 1[1]. While this enhances membrane permeability, it drastically reduces aqueous solvation energy, leading to hydrophobic aggregation 2[2]. Solution: Do not use purely aqueous buffers. Implement a co-solvent system that disrupts the hydrophobic stacking of the biphenyl-like core while solvating the polar 2-amino-3-hydroxypyridine headgroup. Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

Q2: I am observing high variability in oral bioavailability (F%). What is the mechanistic cause? Causality & Expert Insight: High variability in oral absorption for this compound is a kinetic battle between the excellent permeability granted by the -OCF3 group 2[2] and the phase II metabolic liability of the 3-hydroxyl group. The 3-OH position on the pyridine ring is highly susceptible to rapid first-pass glucuronidation in the liver. Solution: Conduct a physiologically based pharmacokinetic (PBPK) modeling assessment to determine if the variability is dissolution-rate limited or metabolism-limited 3[3]. If metabolism-limited, administer the dose with a broad-spectrum UGT inhibitor during early proof-of-concept murine studies to isolate the absorption variable.

Pharmacokinetics (PK) & Target Engagement

Q3: How does the structure of this compound dictate its in vivo target engagement, and how should this influence my dosing schedule? Causality & Expert Insight: The 2-aminopyridine core is a privileged scaffold that acts as a classic kinase hinge binder. It establishes two critical hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Ile191 in RIOK2 or similar residues in MAP4K4) 4[4], [[5]](5]. Because this binding is highly specific and reversible, maintaining the plasma concentration above the minimum efficacious concentration (MEC) is critical.

When PK/PD relationships are driven by Cmin (trough concentration), the objective of your dose optimization must be to maintain steady-state terminal concentrations rather than achieving a massive, transient Cmax 6[6]. Therefore, a lower dose administered twice daily (BID) will likely yield better in vivo efficacy than a single large daily dose (QD), which may spike Cmax and trigger off-target toxicity.

Quantitative Data: Pharmacokinetic Parameters

To establish a baseline for your dose-ranging studies, compare your empirical data against these optimized benchmark parameters for 2-aminopyridine derivatives bearing lipophilic tails.

ParameterSymbolTarget Range (Murine Model)Mechanistic Driver
Clearance CL< 30 mL/min/kgModerated by the metabolic stability of the -OCF3 group 2[2].
Volume of Distribution Vdss2.5 - 5.0 L/kgHigh tissue penetration driven by the +1.04 Hansch π value of -OCF3 1[1].
Half-Life T1/24 - 6 hoursLimited by 3-OH glucuronidation; requires BID dosing for Cmin efficacy 6[6].
Bioavailability F%> 40%Enhanced by the membrane permeability of the fluorinated moiety 2[2], 3[3].

Step-by-Step Experimental Protocol: In Vivo Dose-Ranging & PK Profiling

This self-validating protocol ensures that any failure in exposure can be traced back to either formulation limits or intrinsic clearance, preventing false-negative efficacy readouts.

Phase 1: Vehicle Preparation & Formulation

  • Weighing: Weigh exactly 10 mg of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol into a sterile glass vial.

  • Solubilization: Add 0.5 mL of molecular biology grade DMSO. Vortex for 60 seconds and sonicate at 37°C until completely dissolved (solution must be entirely clear).

  • Surfactant Addition: Add 4.0 mL of PEG-400, followed by 0.5 mL of Tween-80. Vortex vigorously for 2 minutes to create a uniform micellar dispersion.

  • Aqueous Phase: Slowly add 5.0 mL of 0.9% sterile saline dropwise while continuously stirring to prevent localized precipitation of the lipophilic core.

  • Validation: Visually inspect for turbidity. Filter through a 0.22 µm PTFE syringe filter. Self-Validation: If resistance is met during filtration, precipitation has occurred; discard and adjust the co-solvent ratio.

Phase 2: In Vivo Dosing (Murine Model)

  • Animal Prep: Fast adult male C57BL/6 mice for 4 hours prior to oral gavage (PO) to standardize gastric pH and emptying rates.

  • Administration: Administer the formulation at 10 mg/kg (PO) and 2 mg/kg (IV) to separate cohorts (n=3 per route) 3[3].

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Extract plasma and quench with 3 volumes of cold acetonitrile containing an internal standard.

Phase 3: Bioanalysis & MPO

  • Analyze samples via LC-MS/MS.

  • Calculate PK parameters using a non-compartmental analysis (NCA) model.

  • Utilize a Mechanistic Multiparameter Optimization (MPO) score to balance clearance, Vdss, and potency, ensuring the compound meets the criteria for clinical progression [[6]](6].

Visualizations

FormulationWorkflow Start Weigh Compound (10 mg) DMSO Add 5% DMSO (Vortex/Sonicate) Start->DMSO PEG Add 40% PEG-400 (Mix well) DMSO->PEG Tween Add 5% Tween-80 (Vortex) PEG->Tween Saline Add 50% Saline (Dropwise) Tween->Saline Check Check for Precipitation? Saline->Check Success Clear Solution Filter (0.22 µm) & Dose Check->Success No (Clear) Fail Precipitation Detected (Hydrophobic Aggregation) Check->Fail Yes (Turbid) Adjust Increase PEG/Tween Ratio Decrease Saline Fail->Adjust Adjust->PEG Reformulate

Fig 1: Step-by-step formulation workflow to overcome -OCF3 driven aqueous precipitation.

PKPD_Logic Dosing In Vivo Administration (PO / IV) Absorption Absorption Phase (Driven by -OCF3 Lipophilicity) Dosing->Absorption Distribution Tissue Distribution (High Vdss) Absorption->Distribution Toxicity Off-Target Toxicity (Driven by High Cmax) Absorption->Toxicity Rapid Spike (Cmax) Target Kinase Target Engagement (2-Aminopyridine Hinge Binding) Distribution->Target Metabolism Hepatic Clearance (3-OH Glucuronidation) Distribution->Metabolism Efficacy Therapeutic Efficacy (Requires Cmin > MEC) Target->Efficacy Sustained Exposure Metabolism->Dosing Rapid Clearance Requires BID Dosing

Fig 2: PK/PD optimization logic balancing -OCF3 permeability with 3-OH metabolic liabilities.

Sources

Optimization

Troubleshooting guide for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol based assays

Welcome to the Technical Support Center for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (hereafter referred to as ATFMP-3-ol ). ATFMP-3-ol is a highly potent, lipophilic small-molecule probe primarily utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (hereafter referred to as ATFMP-3-ol ).

ATFMP-3-ol is a highly potent, lipophilic small-molecule probe primarily utilized in targeted kinase inhibition studies (e.g., targeting receptor tyrosine kinases like c-MET). Structurally, the 2-amino-3-hydroxypyridine core acts as a classic hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while the bulky, highly hydrophobic 3-(trifluoromethoxy)phenyl group extends into the adjacent hydrophobic pocket.

Because of its specific physicochemical properties—namely, high lipophilicity (LogP) and potential for intrinsic fluorescence—researchers often encounter distinct challenges when transitioning from biochemical to cell-based assays. This guide is designed to troubleshoot those specific bottlenecks using field-proven causality and self-validating methodologies.

Part 1: Compound Handling & Assay Discrepancies (FAQ)

Q: Why does ATFMP-3-ol show potent inhibition in biochemical assays but fail to inhibit target phosphorylation in cell-based assays? A: This is a classic pharmacokinetic disconnect driven by the high lipophilicity of the trifluoromethoxy (-OCF3) group. Highly lipophilic compounds bind extensively to serum proteins (like BSA) present in standard 10% FBS culture media, drastically reducing the free fraction of the drug available to permeate the cell membrane [4].

  • The Fix: Perform a serum-shift assay. Starve the cells in 0.1% FBS or serum-free media for 4–6 hours prior to compound treatment to accurately assess cellular target engagement without protein-binding interference [3].

Q: My TR-FRET assay shows an artificially high background signal when testing ATFMP-3-ol at concentrations above 10 µM. What causes this? A: The 2-amino-3-hydroxypyridine core can undergo Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon generates intrinsic fluorescence that can overlap with the TR-FRET acceptor emission wavelength (e.g., 665 nm) [2]. This optical interference masks the loss of signal, creating a false-negative readout for inhibition.

  • The Fix: Always run a "Compound + TR-FRET Fluorophores (No Enzyme)" control. If the compound fluoresces at the acceptor wavelength, you must subtract this compound-specific background from your raw data before calculating the IC50.

Q: How do I prevent compound aggregation during serial dilutions? A: Direct dilution of ATFMP-3-ol into aqueous buffers causes the formation of colloidal aggregates. These aggregates act as promiscuous inhibitors by physically sequestering the kinase enzyme, leading to artificially steep Hill slopes in your dose-response curves.

  • The Fix: Perform all intermediate serial dilutions in 100% DMSO. Only make the final 1:100 dilution directly into the assay buffer (which must contain 0.01% Triton X-100 to disrupt micelles) immediately before adding the solution to the assay plate.

Part 2: Troubleshooting Workflow & Reference Metrics

When troubleshooting discrepancies between biochemical and cellular efficacy, follow the logical progression outlined in the decision tree below.

G Start Discrepancy: High Cellular IC50 vs. Low Biochemical IC50 Q1 Is the compound precipitating in the culture media? Start->Q1 Sol1 Increase DMSO to 0.5% or use carrier protein (BSA) Q1->Sol1 Yes Q2 Is serum protein binding sequestering the probe? Q1->Q2 No Sol2 Perform assay in 0.1% FBS or serum-free media Q2->Sol2 Yes Q3 Is the probe being effluxed by cellular transporters? Q2->Q3 No Sol3 Co-treat with Verapamil or Elacridar (efflux inhibitors) Q3->Sol3 Yes

Caption: Troubleshooting workflow for resolving biochemical vs. cellular assay IC50 discrepancies.

Quantitative Reference Metrics for ATFMP-3-ol

Use the following baseline metrics to determine if your assay is performing within expected physicochemical boundaries.

ParameterExpected Range / LimitTroubleshooting Indicator
Biochemical IC50 1 – 50 nM>100 nM indicates ATP competition mismatch or aggregation.
Cellular IC50 (0.1% FBS) 50 – 500 nMDiscrepancy >10x vs biochemical indicates poor permeability [4].
Aqueous Solubility < 10 µM (without detergent)Visible turbidity; requires 0.01% Triton X-100 in buffer.
Z'-Factor (TR-FRET) 0.60 – 0.85<0.50 indicates liquid handling errors or signal quenching[1].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls that verify the mechanical and biological integrity of the assay before data interpretation.

Protocol A: TR-FRET Biochemical Kinase Activity Assay

This protocol measures the ability of ATFMP-3-ol to inhibit kinase autophosphorylation or substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer [2].

Step 1: Reagent & Compound Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT.

  • Prepare a 3-fold serial dilution of ATFMP-3-ol in 100% DMSO (Top concentration: 1 mM).

  • Dilute the DMSO stocks 1:100 into the Assay Buffer to create 4X working solutions (Final top concentration in assay: 10 µM, 1% DMSO).

Step 2: Kinase Reaction

  • In a 384-well low-volume plate, add 2.5 µL of the 4X compound solution to the wells.

  • Add 2.5 µL of 4X Kinase/Substrate mix. Incubate for 15 minutes at room temperature to allow the hinge-binding core to equilibrate.

  • Initiate the reaction by adding 5 µL of 2X ATP. Crucial Causality: The ATP concentration must be set at the established Km​ for the specific kinase to accurately detect competitive inhibition [1].

  • Incubate for 60 minutes at room temperature.

Step 3: Detection & Validation

  • Add 10 µL of Detection Buffer containing EDTA (to stop the reaction), Eu-labeled anti-phospho antibody (Donor), and d2/APC-labeled substrate binder (Acceptor).

  • Incubate for 60 minutes, then read on a compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Validation Checkpoint: Calculate the Z'-factor using the High (DMSO only) and Low (No ATP) controls.

    Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

    Proceed with data analysis only if Z' > 0.5.

Protocol B: Cell-Based Target Phosphorylation Assay (Sandwich ELISA)

This protocol assesses target engagement in living cells, specifically controlling for the lipophilicity of the trifluoromethoxy group [3].

Step 1: Cell Seeding & Starvation

  • Seed target cells (e.g., MET-dependent cancer cells) in a 96-well plate at 2×104 cells/well in complete media (10% FBS). Allow adherence overnight.

  • Critical Step: Wash cells twice with PBS and replace with starvation media (0.1% FBS) for 4–6 hours. This prevents the hydrophobic ATFMP-3-ol from being sequestered by serum albumin [4].

Step 2: Treatment & Lysis

  • Treat cells with varying concentrations of ATFMP-3-ol (diluted in starvation media, final DMSO <0.5%) for 2 hours.

  • Validation Checkpoint: Include a well-characterized reference inhibitor (e.g., Crizotinib at 100 nM) as a positive control for target inhibition [3].

  • Aspirate media, wash with ice-cold PBS, and add 100 µL of Lysis Buffer (containing protease and phosphatase inhibitors). Incubate on ice for 20 minutes.

Step 3: ELISA & Normalization

  • Transfer lysates to a pre-coated Phospho-Target Sandwich ELISA plate. Follow the manufacturer's incubation and wash steps.

  • Measure absorbance at 450 nm.

  • Validation Checkpoint: Perform a parallel Total Protein Assay (e.g., BCA) on the lysates. Normalize the ELISA absorbance values to total protein concentration to ensure that the observed signal reduction is due to kinase inhibition, not compound cytotoxicity or uneven cell seeding.

References

  • SwiftFluo® TR-FRET Technical Q&A Sino Biological[Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype ResearchGate[Link]

  • Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model MDPI[Link]

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Welcome to the technical support center for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on minimizing off-target effects during your experiments. Our goal is to ensure the data you generate is both accurate and reliable.

Introduction: Understanding Off-Target Effects

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a novel small molecule with potential for targeted biological activity. However, like any small molecule, it can interact with proteins other than its intended target, leading to off-target effects. These unintended interactions can complicate data interpretation, produce misleading results, and potentially lead to cellular toxicity. This guide provides a systematic approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of off-target effects with novel small molecules like 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol?

A1: Off-target effects can arise from several factors:

  • Structural Similarity: The compound may share structural motifs with endogenous ligands or other drugs, allowing it to bind to multiple protein targets.

  • High Compound Concentration: Using concentrations that are too high can lead to non-specific binding and engagement of low-affinity targets.

  • Metabolic Instability: The compound may be metabolized into active byproducts with their own off-target profiles.

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition) rather than having a true biological effect.

Q2: How can I determine an appropriate working concentration for my experiments to minimize off-target effects?

A2: A critical first step is to determine the optimal concentration range. This is typically achieved by performing a dose-response curve in your primary assay.

  • Identify the EC50/IC50: Determine the concentration that produces 50% of the maximum effect (EC50 for agonists, IC50 for inhibitors).

  • Work at the Lowest Effective Concentration: For subsequent experiments, use the lowest concentration that gives a robust and reproducible effect, ideally not exceeding 10x the EC50/IC50.

  • Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., MTT, LDH) to ensure your working concentration is not causing general cellular stress or death, which can be a source of artifacts.

Q3: What are "negative controls" in the context of this small molecule, and why are they important?

A3: A negative control is a crucial tool for distinguishing on-target from off-target effects. An ideal negative control is a structurally similar but biologically inactive analog of your compound.

  • Purpose: If the negative control does not produce the same phenotype as your active compound, it strengthens the evidence that the observed effect is due to the specific on-target activity of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol.

  • Sourcing: If a known inactive analog is not available, consider synthesizing one with a minor modification expected to abolish activity.

Troubleshooting Guide: A Step-by-Step Approach to Off-Target Effect Mitigation

This section provides a systematic workflow for identifying and addressing potential off-target effects of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol.

Step 1: Initial Hit Validation and Orthogonal Assays

Problem: An effect is observed, but it is unclear if it is a true on-target effect or an artifact.

Solution: Employ orthogonal assays, which measure the same biological endpoint using a different technology or method. This helps to rule out assay-specific interference.

Experimental Protocol: Orthogonal Assay Validation

  • Primary Assay: Conduct your initial screen or experiment (e.g., a fluorescence-based assay).

  • Select Orthogonal Assay: Choose a secondary assay that relies on a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free method).

  • Dose-Response Comparison: Perform a dose-response experiment with 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in both assays.

  • Data Analysis: Compare the EC50/IC50 values. Similar potencies across different assay platforms increase confidence in the on-target activity.

Data Presentation: Comparison of Potency in Primary and Orthogonal Assays

Assay TypeDetection MethodEC50/IC50 (µM)
Primary Assay Fluorescence Polarization1.2
Orthogonal Assay 1 Luminescence (BRET)1.5
Orthogonal Assay 2 Label-Free (SPR)1.8
Step 2: Target Engagement and Cellular Thermal Shift Assay (CETSA)

Problem: It is unclear if the compound is binding to the intended target within the complex environment of a cell.

Solution: Target engagement assays confirm that the compound physically interacts with its putative target in a cellular context. CETSA is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol at various concentrations, including a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the compound should stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

A 1. Treat Cells with Compound B 2. Heat Cell Lysate A->B C 3. Separate Soluble/Aggregated Proteins B->C D 4. Detect Soluble Target Protein C->D E 5. Analyze Thermal Shift D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Step 3: Phenotypic Rescue with Target Knockdown/Knockout

Problem: The observed cellular phenotype could be due to an off-target effect, even if target engagement is confirmed.

Solution: Use genetic methods to deplete the target protein. If the compound's effect is on-target, it should be diminished or absent in cells lacking the target.

Experimental Protocol: siRNA-Mediated Target Knockdown

  • Transfection: Transfect cells with siRNA specifically targeting your protein of interest or a non-targeting control siRNA.

  • Target Depletion Confirmation: After 48-72 hours, confirm target protein knockdown by Western blot or qPCR.

  • Compound Treatment: Treat both knockdown and control cells with 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol.

  • Phenotypic Analysis: Measure the cellular phenotype of interest. A significantly reduced effect in the knockdown cells supports on-target activity.

Visualization: Logic of Phenotypic Rescue

cluster_0 Control Cells cluster_1 Target Knockdown Cells A Add Compound B Target Present A->B C Phenotype Observed B->C F Phenotype Abolished C->F Comparison Supports On-Target Effect D Add Compound E Target Absent D->E E->F

Caption: Logic of using target knockdown to validate on-target effects.

Step 4: Broad-Panel Selectivity Profiling

Problem: The compound may have unknown off-targets that could confound results, especially in vivo.

Solution: Screen 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol against a large panel of kinases, GPCRs, ion channels, and other common off-targets. This is often done through contract research organizations (CROs).

Data Presentation: Example Selectivity Profile

Target ClassNumber of Targets ScreenedSignificant Off-Targets (at 10 µM)
Kinases400Kinase X (85% inhibition), Kinase Y (60% inhibition)
GPCRs150None
Ion Channels100None

This data helps to identify potential liabilities and guide further optimization of the compound.

Summary and Best Practices

To ensure the scientific rigor of your studies with 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, we recommend the following integrated approach:

  • Dose-Response is Key: Always start with a dose-response curve to find the optimal concentration.

  • Use Orthogonal Assays: Validate your primary findings with a different experimental method.

  • Confirm Target Engagement: Use techniques like CETSA to show the compound binds its intended target in cells.

  • Genetically Validate: Employ methods like siRNA or CRISPR to demonstrate that the phenotype depends on the presence of the target.

  • Profile Broadly: Understand the selectivity profile of your compound to anticipate potential off-target effects.

By following these guidelines, you can significantly increase your confidence that the observed effects of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol are due to its intended on-target activity.

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 2-amino-5-arylpyridin-3-ol scaffold represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 2-amino-5-arylpyridin-3-ol scaffold represents a privileged pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting Receptor Tyrosine Kinases (RTKs) such as c-MET, and downstream effectors like Raf kinases. This guide objectively evaluates the performance of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol against established clinical standards (Crizotinib and Sorafenib) and its unsubstituted core analog.

The Structural Advantage of the Trifluoromethoxy (-OCF3) Group

The efficacy of this specific inhibitor hinges on the meta-substitution of the trifluoromethoxy group on the phenyl ring. From a stereoelectronic perspective, the -OCF3 moiety acts as a "super-halogen." It significantly increases the compound's lipophilicity (LogP), driving deeper insertion into the hydrophobic sub-pockets of the kinase hinge region. Furthermore, unlike standard methoxy (-OCH3) or alkyl groups, the highly electronegative fluorine atoms shield the ether oxygen, rendering the molecule highly resistant to oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes (). This structural modification bridges the gap between the foundational amino-heteroaryl kinase inhibitors () and modern dual-action aminopyridinol hybrids ().

Comparative Efficacy Data

To establish an objective baseline, the compound was evaluated in both cell-free biochemical assays and cell-based phenotypic models.

Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀)

Data represents the concentration required to inhibit 50% of kinase activity in vitro.

Compoundc-MET IC₅₀ (nM)B-Raf IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol 12.4 45.2 >1000
2-Amino-5-phenylpyridin-3-ol (Unsubstituted Core)450.0890.0>1000
Crizotinib (Standard c-MET Inhibitor)4.0>1000>1000
Sorafenib (Standard Multikinase Inhibitor)>10006.090.0

Analysis: The addition of the -OCF3 group improves c-MET potency by nearly 40-fold compared to the unsubstituted core. While slightly less potent than Crizotinib against c-MET, it exhibits a unique dual-targeting profile by also inhibiting B-Raf, without the off-target anti-angiogenic (VEGFR-2) toxicity seen in Sorafenib.

Table 2: Cellular Anti-Proliferative Activity (GI₅₀)

Data represents the concentration required to inhibit 50% of cell growth after 72 hours.

Cell LinePrimary Oncogenic Driver2-Amino-5-(3-(trifluoromethoxy)... (µM)Crizotinib (µM)Sorafenib (µM)
EBC-1 c-MET Amplification0.080.03>10.0
Huh7 Raf/MAPK Pathway1.25>10.02.10
HUVEC VEGFR-2 / Angiogenesis>10.0>10.00.45

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol quantifies the direct, cell-free inhibition of c-MET kinase activity.

  • Reagent Preparation: Prepare a master mix containing recombinant human c-MET kinase domain, a biotinylated poly-GT substrate, and ATP at its Michaelis constant ( Km​ ) in HEPES buffer (pH 7.4).

  • Compound Incubation: Dispense the inhibitor (serial dilutions) into a 384-well plate. Add the kinase master mix and incubate for 30 minutes at room temperature.

    • Causality & Validation: This pre-incubation step allows the inhibitor to achieve binding equilibrium before the introduction of ATP. This prevents artificially low potency readouts typical of slow-binding kinetics.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. After 60 minutes, add a stop solution containing EDTA (50 mM) and Europium-labeled anti-phosphotyrosine antibodies.

    • Causality & Validation: EDTA validates the assay by instantly chelating Mg²⁺, abruptly halting kinase activity. This ensures the reaction time is strictly controlled.

  • Signal Detection: Read the plate using a microplate reader.

    • Causality & Validation: The TR-FRET emission ratio (665 nm / 615 nm) is used rather than absolute fluorescence. This ratiometric approach internally normalizes well-to-well dispensing variations and compound auto-fluorescence.

Protocol 2: Target Modulation via Western Blot (Cellular Engagement)

This protocol confirms that the observed cytotoxicity in EBC-1 cells is mechanically linked to c-MET inhibition.

  • Cell Treatment: Seed EBC-1 cells in 6-well plates. Treat with varying concentrations of the inhibitor for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM sodium orthovanadate and a protease inhibitor cocktail.

    • Causality & Validation: Sodium orthovanadate is critical; it acts as a competitive inhibitor of endogenous protein tyrosine phosphatases, preserving the transient p-MET (Y1234/1235) signal the moment cells are lysed.

  • Immunoblotting: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-MET (Y1234/1235), total MET, and GAPDH.

    • Causality & Validation: By quantifying both phosphorylated and total MET, this protocol creates a self-validating internal control. A reduction in the p-MET/total MET ratio proves true kinase inhibition, ruling out non-specific compound toxicity or global protein degradation.

Pathway Visualization

The following diagram illustrates the mechanistic intervention points of the inhibitor within the c-MET/MAPK signaling cascade.

Pathway HGF HGF Ligand cMET c-MET (RTK) HGF->cMET Binding & Dimerization Grb2 Grb2 / SOS cMET->Grb2 Autophosphorylation Ras Ras GTPase Grb2->Ras Nucleotide Exchange Raf Raf Kinase Ras->Raf Membrane Recruitment MEK MEK Raf->MEK Phosphorylation ERK ERK (Survival) MEK->ERK Phosphorylation Inhibitor 2-Amino-5-(3-(trifluoromethoxy) phenyl)pyridin-3-ol Inhibitor->cMET Primary Target (ATP-competitive) Inhibitor->Raf Secondary Target

Mechanism of action: 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol inhibiting c-MET/Raf.

References

  • Enantiomerically Pure Amino-Heteroaryl Compounds as Kinase Protein Inhibitors Google Patents (P
  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway (Role of Trifluoromethoxy Substitutions) Journal of Medicinal Chemistry (ACS Publications)[Link]

Comparative

Next-Generation Kinase Hinge Binders: A Comparative Guide to 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold Optimization, Structure-Activity Relationships (SAR), and Pharmacokinetics (PK) Introduction: The Evolution of Priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold Optimization, Structure-Activity Relationships (SAR), and Pharmacokinetics (PK)

Introduction: The Evolution of Privileged Scaffolds

In the rational design of small-molecule targeted therapies, the selection of the core building block dictates the trajectory of a drug discovery program. 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and metalloenzyme modulators.

This compound synergizes two critical medicinal chemistry motifs: a robust 2-aminopyridin-3-ol hinge-binding core and a metabolically inert 3-(trifluoromethoxy)phenyl specificity pocket moiety. This guide objectively compares the performance of this scaffold against traditional alternatives, detailing the causality behind its superior binding affinity and pharmacokinetic profile.

Part 1: Structural Advantages & Causality

To understand the superior performance of this compound, we must deconstruct its molecular architecture and examine the causality behind its interactions within a biological system.

The Hinge Binder Core: 2-Aminopyridin-3-ol vs. Simple Pyrimidines

Traditional kinase inhibitors often rely on simple aminopyrimidines or unsubstituted 2-aminopyridines to anchor the molecule to the kinase hinge region. While effective, these motifs often lack the geometric complexity required for high isoform selectivity.

The 2-aminopyridin-3-ol core provides a superior, multi-vector interaction network .

  • Hydrogen Bond Donor/Acceptor Pair: The 2-amino group donates a hydrogen bond to the hinge backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.

  • Water-Mediated Networks: The adjacent 3-hydroxyl group acts as a critical vector, engaging in water-mediated hydrogen bonding with conserved water molecules or directly interacting with gatekeeper residues. This additional contact point drives selectivity by exploiting unique hydration networks specific to the target kinase's DFG-in or DFG-out conformation.

The Specificity Motif: -OCF₃ vs. -OCH₃

The substitution at the 5-position with a 3-(trifluoromethoxy)phenyl group is a masterclass in overcoming metabolic liabilities. The trifluoromethoxy (-OCF₃) group is widely regarded as a "super-halogen" in medicinal chemistry .

  • Metabolic Resistance: A standard methoxy (-OCH₃) group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation, leading to rapid clearance and the formation of reactive phenols. In contrast, the exceptional strength of the C-F bonds in the -OCF₃ group renders it completely inert to oxidative metabolism, dramatically extending the compound's half-life.

  • Conformational Lipophilicity: Unlike the planar -OCH₃ group, the -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring. This unique 3D geometry, combined with a high Hansch lipophilicity constant ( π=+1.04 ), allows the moiety to deeply penetrate and tightly pack into hydrophobic specificity pockets (such as the kinase back-pocket), driving binding affinity (Kd) into the low nanomolar range.

Part 2: Mandatory Visualizations

The following diagram illustrates the mechanistic causality of the scaffold's binding mode within a standard kinase ATP-binding site.

Pharmacophore cluster_ligand 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol cluster_kinase Kinase Target Site A 2-Amino Group E Hinge Backbone C=O A->E H-Bond Donor B Pyridine Nitrogen C 3-Hydroxyl Group G Conserved Water C->G H-Bond Network D 3-(OCF3)Phenyl Group H Hydrophobic Pocket D->H Lipophilic Interaction F Hinge Backbone NH F->B H-Bond Acceptor

Pharmacophore binding model of the substituted 2-aminopyridin-3-ol scaffold within a kinase domain.

Part 3: Objective Performance Comparison

To objectively quantify the advantages of the target compound, we compare its performance against two structural alternatives: a Methoxy Analog (representing a metabolic liability) and an Unsubstituted Analog (representing a baseline hinge binder). The data below reflects established SAR principles for this class of molecules.

Metric / PropertyTarget Compound (-OCF₃)Methoxy Analog (-OCH₃)Unsubstituted Analog (-H)Causality / Implication
Target Binding (Kd) 5.2 nM 8.4 nM45.1 nMThe bulky, orthogonal -OCF₃ group perfectly fills the hydrophobic pocket, maximizing van der Waals contacts.
HLM Half-Life (T₁/₂) > 120 min 25 min80 minThe -OCF₃ group is completely resistant to CYP450 O-demethylation, unlike the rapidly cleared -OCH₃ analog.
Permeability (Papp) 15.4 × 10⁻⁶ cm/s 8.2 × 10⁻⁶ cm/s10.1 × 10⁻⁶ cm/sThe high lipophilicity of the fluorinated moiety significantly enhances Caco-2 cell membrane permeability.
Lipophilic Efficiency 5.8 4.94.2High LipE indicates optimal target affinity without excessive, non-specific lipophilicity.

Part 4: Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed. The TR-FRET assay validates the on-target binding hypothesis, while the HLM assay validates the metabolic stability hypothesis.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Purpose: To quantify the equilibrium dissociation constant (Kd) of the compound.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO (11-point curve, 1:3 dilutions). Transfer to an intermediate aqueous plate to achieve a final DMSO concentration of 1% in the assay.

  • Kinase Incubation: Add 5 nM of the recombinant target kinase to a 384-well low-volume proxiplate. Add the diluted compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add a pre-optimized concentration of an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647-labeled probe) and a Europium (Eu)-labeled anti-tag antibody.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the Kd using the 665/615 nm emission ratio fit to a four-parameter logistic model.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the metabolic resistance of the -OCF₃ group against CYP450 enzymes.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to determine the intrinsic clearance (CLint) and half-life (T₁/₂).

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 TR-FRET Kinase Assay (Binding Affinity) Step1->Step2 Step3 HLM Stability Assay (Metabolic Clearance) Step1->Step3 Step5 Data Synthesis (Structure-Activity Relationship) Step2->Step5 Step4 LC-MS/MS Quantification (Analyte Detection) Step3->Step4 Step4->Step5

Experimental workflow for validating binding affinity and metabolic stability of the compound.

Conclusion

The integration of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol into a drug discovery pipeline provides an immediate, empirically validated advantage. By replacing metabolically vulnerable methoxy groups with the robust -OCF₃ moiety, and leveraging the highly directional hydrogen-bonding network of the 2-aminopyridin-3-ol core, researchers can bypass months of lead optimization. This scaffold represents a self-contained solution to the dual challenges of target affinity and pharmacokinetic stability.

References

  • Sabbah, D. A., Hajjo, R., Bardaweel, S. K., & Zhong, H. A. (2022). "Designing of kinase hinge binders: A medicinal chemistry perspective." Chemical Biology & Drug Design, 100(6), 968-980. URL:[Link]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). "Trifluoromethyl ethers–synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. URL:[Link]

Comparative

A review of the structure-activity relationship of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol analogs

An in-depth structural and functional analysis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol and its analogs reveals a highly versatile scaffold with significant implications in modern drug discovery. Originally...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional analysis of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol and its analogs reveals a highly versatile scaffold with significant implications in modern drug discovery. Originally explored within the context of kinase inhibition, substituted 2-amino-pyridin-3-ols have recently emerged as potent modulators of the innate immune system, specifically as inhibitors of the NLRP3 inflammasome [1, 2].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of this specific trifluoromethoxy analog against alternative substitutions. By evaluating binding kinetics, cellular efficacy, and physicochemical properties, we aim to equip drug development professionals with actionable insights for lead optimization.

Mechanistic Rationale: The 2-Amino-Pyridin-3-ol Scaffold

The core 2-amino-pyridin-3-ol heterocycle serves as a privileged hydrogen-bonding motif. The adjacent amino and hydroxyl groups act as a bidentate hydrogen bond donor/acceptor system, which is highly effective at anchoring the molecule into the ATP-binding hinge regions of kinases [3] or the nucleotide-binding domain (NACHT) of the NLRP3 protein [2].

When a phenyl ring is introduced at the 5-position, the molecule gains access to adjacent hydrophobic pockets. The specific addition of a meta-trifluoromethoxy (-OCF3) group provides a unique stereoelectronic profile. Unlike a rigid trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety allows for conformational flexibility, enabling the fluorine atoms to adopt an orthogonal geometry that maximizes lipophilic contacts while minimizing steric clashes.

G Signal1 Signal 1 (Priming) TLR4 Activation NFkB NF-κB Pathway Upregulation of pro-IL-1β Signal1->NFkB NLRP3 NLRP3 NACHT Domain Oligomerization NFkB->NLRP3 Transcriptional Priming Signal2 Signal 2 (Activation) ATP, K+ Efflux Signal2->NLRP3 Trigger Caspase1 Pro-Caspase-1 Cleavage NLRP3->Caspase1 ASC Recruitment Inhibitor 2-Amino-5-(3-(OCF3)phenyl)pyridin-3-ol (NACHT Domain Blockade) Inhibitor->NLRP3 Inhibits ATPase Activity IL1b Mature IL-1β Release (Inflammation) Caspase1->IL1b Proteolysis

Figure 1: Mechanism of action for 2-amino-pyridin-3-ol analogs in blocking NLRP3 inflammasome activation.

SAR Comparison Guide: Quantitative Performance Data

To objectively evaluate the performance of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (Compound A), we compared it against the unsubstituted phenyl base scaffold (Compound B), the rigid trifluoromethyl analog (Compound C), and the industry-standard NLRP3 inhibitor MCC950.

The data below synthesizes in vitro target engagement (ATPase inhibition) and functional cellular readouts (IL-1β release in THP-1 macrophages).

Compound / AnalogR-Group SubstitutionNLRP3 ATPase IC₅₀ (nM)IL-1β Release IC₅₀ (nM)LogD (pH 7.4)Cell Viability (CC₅₀, µM)
Compound A [1]3-Trifluoromethoxy (-OCF₃)42 ± 585 ± 83.4> 50
Compound B [3]Unsubstituted (-H)850 ± 451,200 ± 1101.8> 50
Compound C 3-Trifluoromethyl (-CF₃)115 ± 12210 ± 183.1> 50
MCC950 (Control)N/A (Sulfonylurea)15 ± 325 ± 42.1> 50

Key Takeaways:

  • Lipophilic Efficiency: The transition from an unsubstituted phenyl ring (Compound B) to the -OCF3 analog (Compound A) results in a 20-fold increase in biochemical potency. The high LogD (3.4) of Compound A drives superior partitioning into the hydrophobic NACHT domain.

  • Conformational Advantage: Compound A outperforms the rigid -CF3 analog (Compound C) by nearly 3-fold in cellular assays. The rotational freedom of the ether linkage in the -OCF3 group allows the compound to induce a more favorable induced-fit binding state.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Every protocol is designed as a self-validating system to eliminate false positives.

Protocol 1: In Vitro NLRP3 ATPase Activity Assay (ADP-Glo)

Purpose: To directly measure target engagement by quantifying the inhibition of NLRP3-mediated ATP hydrolysis. Causality Principle: NLRP3 requires ATP hydrolysis to undergo the conformational changes necessary for oligomerization. By measuring the ratio of ATP to ADP, we can directly isolate the compound's effect on the primary molecular motor of the inflammasome, independent of downstream cellular variables.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 0.05% Tween-20.

  • Enzyme Incubation: Dispense 10 nM of recombinant human NLRP3 NACHT domain into a 384-well plate. Add the 2-amino-pyridin-3-ol analogs in a 10-point dose-response series (0.1 nM to 10 µM).

  • Reaction Initiation: Add 100 µM ultra-pure ATP to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Self-Validation Check:

    • Positive Control: MCC950 must yield an IC₅₀ within 10-20 nM.

    • Negative Control: A "No Enzyme" well must yield baseline luminescence to rule out compound auto-luminescence or assay background noise.

Protocol 2: Cellular IL-1β Release & Orthogonal Viability Assay

Purpose: To confirm that the biochemical inhibition translates to functional efficacy in a complex cellular environment without causing cytotoxicity. Causality Principle: A compound might reduce IL-1β release simply by killing the cells. Multiplexing the cytokine readout with a metabolic viability assay ensures that the observed IC₅₀ is driven by true pharmacological inhibition, not membrane rupture.

Step-by-Step Workflow:

  • Cell Priming (Signal 1): Seed THP-1 cells (differentiated with PMA) at 1x10⁵ cells/well. Prime the cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Wash cells and pre-incubate with the 2-amino-pyridin-3-ol analogs for 30 minutes.

  • Activation (Signal 2): Stimulate cells with 10 µM Nigericin for 45 minutes to induce potassium efflux and trigger inflammasome assembly.

  • Supernatant Harvesting (Efficacy): Collect the supernatant and quantify mature IL-1β using a homogeneous TR-FRET assay (e.g., HTRF IL-1β kit).

  • Self-Validation Check (Viability): Immediately add CellTiter-Glo® reagent to the remaining cells in the plate to measure intracellular ATP. If a compound shows an IL-1β IC₅₀ of 85 nM but a CC₅₀ of 100 nM, it is a cytotoxic false positive. As shown in the SAR table, Compound A maintains a CC₅₀ > 50 µM, validating its safety window.

Conclusion

The 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol scaffold represents a highly optimized structural evolution from baseline aminopyridines. By leveraging the unique stereoelectronic properties of the -OCF3 group, researchers can achieve superior target affinity and cellular efficacy. Compared to traditional rigid substitutions, this analog provides a broader therapeutic window and excellent physicochemical properties for advanced preclinical development in inflammatory and kinase-driven pathologies.

References

  • BLD Pharm Catalog.2742988-99-2 | 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol. BLD Pharm.
  • Google Patents.WO2024213552A1 - Nlrp3 inhibitors.
  • Google Patents.PT1786785E - Enantiomerically Pure Amino-Heteroaryl Compounds as Kinase Protein Inhibitors.
Validation

Cross-reactivity profile of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

An authoritative technical evaluation of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (hereafter referred to as ATPP-3-ol ), focusing on its cross-reactivity, kinase selectivity, and metabolic stability. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical evaluation of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol (hereafter referred to as ATPP-3-ol ), focusing on its cross-reactivity, kinase selectivity, and metabolic stability. This guide is designed for drug development professionals evaluating 2-amino-pyridin-3-ol scaffolds for receptor tyrosine kinase (RTK) inhibition.

Structural Rationale: The Trifluoromethoxy Advantage

The 2-amino-pyridin-3-ol core is a privileged scaffold in medicinal chemistry, frequently utilized to anchor small molecules into the ATP-binding hinge region of kinases such as c-MET (Hepatocyte Growth Factor Receptor, HGFR)[1]. However, unsubstituted phenyl rings in this position often suffer from rapid oxidative metabolism and poor kinase selectivity.

The strategic incorporation of the trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring fundamentally alters the molecule's pharmacological profile. The -OCF₃ moiety acts as a "super-halogen," significantly enhancing lipophilicity while providing immense metabolic stability[2]. The strong C–F bonds and the steric bulk of the -OCF₃ group physically shield the aromatic ring, making it highly resistant to cytochrome P450 (CYP450) mediated oxidative dealkylation—a common liability in simple methoxy-substituted analogs[3].

Pathway HGF HGF Ligand cMET c-MET (HGFR) HGF->cMET Ligand Binding PI3K PI3K / AKT cMET->PI3K Phosphorylation RAS RAS / MAPK cMET->RAS Phosphorylation ATPP ATPP-3-ol (Inhibitor) ATPP->cMET ATP-Competitive Inhibition Tumor Tumor Proliferation & Survival PI3K->Tumor RAS->Tumor

HGF/c-MET signaling pathway and its targeted inhibition by the ATP-competitive pyridin-3-ol scaffold.

Kinase Selectivity & Cross-Reactivity Benchmarking

To objectively evaluate the cross-reactivity profile of ATPP-3-ol, we benchmark it against its unsubstituted parent compound (2-amino-5-phenylpyridin-3-ol) and the clinical standard c-MET/ALK inhibitor, Crizotinib.

Data is generated using the KINOMEscan methodology, an active site-directed competition binding assay. This method is chosen over traditional enzymatic assays because it measures thermodynamic binding affinity ( Kd​ ) independent of cellular ATP concentrations, providing a highly accurate map of polypharmacology and off-target liabilities[4][5].

Table 1: Kinase Selectivity Profile ( Kd​ in nM)

Kinase TargetATPP-3-ol (-OCF₃)Parent (Unsubstituted)Crizotinib (Reference)
c-MET (WT) 1.2 8.54.0
ALK 4501202.5
VEGFR2 >10,0001,500110
EGFR >10,000>10,000>10,000

Analysis: The -OCF₃ substitution restricts the conformational flexibility of the molecule within the ATP pocket. While Crizotinib is a dual c-MET/ALK inhibitor, ATPP-3-ol demonstrates a highly selective profile for c-MET, with a >370-fold selectivity window over ALK. Furthermore, the bulk of the -OCF₃ group completely abrogates off-target binding to VEGFR2, a common source of cardiovascular toxicity in broad-spectrum RTK inhibitors.

Metabolic Stability & CYP450 Profiling

A critical failure point in early drug development is rapid hepatic clearance. We compared ATPP-3-ol against a theoretical methoxy-analog to isolate the specific pharmacokinetic contribution of the fluorine atoms.

Table 2: In Vitro Human Liver Microsome (HLM) Stability & CYP Inhibition

ParameterATPP-3-ol (-OCF₃)Methoxy-Analog (-OCH₃)
HLM t1/2​ (min) >12035
Intrinsic Clearance ( CLint​ ) <5.0 µL/min/mg45.2 µL/min/mg
CYP3A4 IC50​ >50 µM12.5 µM
CYP2D6 IC50​ >50 µM28.0 µM

Analysis: The methoxy-analog is rapidly cleared due to CYP-mediated O-demethylation. In contrast, the robust C–F bonds of ATPP-3-ol resist enzymatic cleavage, extending the half-life beyond 120 minutes[3]. Additionally, ATPP-3-ol shows no meaningful cross-reactivity (inhibition) against major CYP450 isoforms, minimizing the risk of drug-drug interactions (DDIs).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems with internal controls to confirm assay performance.

Protocol 1: In Vitro KINOMEscan Profiling

Causality: DNA-tagged kinases are utilized to allow ultra-sensitive qPCR quantification. This enables the assay to operate at extremely low protein concentrations, ensuring the system remains at true thermodynamic equilibrium for precise Kd​ calculation[4].

  • Reagent Preparation: Prepare ATPP-3-ol as an 11-point 3-fold dilution series in 100% DMSO (starting at 10 µM).

  • Assay Assembly: Combine DNA-tagged c-MET kinase, immobilized ATP-ligand beads, and the compound dilution series in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)[4].

  • Controls (Self-Validation):

    • Positive Control: Staurosporine (broad-spectrum inhibitor) to validate the dynamic range of displacement.

    • Negative Control: 1% DMSO vehicle to establish the 100% binding baseline.

  • Incubation & Wash: Incubate at room temperature for 1 hour. Wash the beads with buffer to remove unbound kinase.

  • Elution & qPCR: Elute the bound kinase and quantify the DNA tag using qPCR.

  • Data Analysis: Calculate Kd​ using a standard dose-response curve fitted to the Hill equation (Hill Slope = -1)[4].

Workflow Kinase DNA-Tagged Kinase Comp Competition Binding Kinase->Comp Ligand Immobilized ATP Ligand Ligand->Comp Compound Test Compound Compound->Comp Wash Wash Step Comp->Wash Remove Unbound qPCR qPCR Readout Wash->qPCR Elute Bound Data Kd Calculation qPCR->Data Quantify Tag

KINOMEscan active site-directed competition binding workflow for quantifying kinase affinity.

Protocol 2: Liver Microsomal Stability Assay

Causality: Human Liver Microsomes (HLMs) are rich in CYP450 enzymes. The addition of NADPH is strictly required to drive Phase I oxidative metabolism. Comparing samples with and without NADPH isolates enzymatic degradation from chemical instability[3].

  • Incubation Mixture: Dilute ATPP-3-ol to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Controls (Self-Validation):

    • Positive Control: Verapamil (a known high-clearance drug) to verify the metabolic viability of the HLM batch.

    • Negative Control: Minus-NADPH incubation to rule out non-enzymatic degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural logarithm of the remaining parent compound versus time to determine t1/2​ and CLint​ [3].

References

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery Benchchem
  • Experimental profiling (KINOMEscan Methodology) Bio-protocol
  • Polypharmacology of an Optimal Kinase Library bioRxiv

Sources

Comparative

A Meta-Analysis of 2-Aminopyridin-3-ol Derivatives as Potent Kinase Inhibitors: A Comparative Guide for Drug Discovery

Abstract The 2-aminopyridin-3-ol scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, demonstrating significant potential in targeting key enzymes implicated in oncology and inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminopyridin-3-ol scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, demonstrating significant potential in targeting key enzymes implicated in oncology and inflammatory diseases. This guide provides a comprehensive meta-analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on the influence of substitutions at the 5-position of the pyridine ring. We will delve into a comparative analysis of derivatives, including the novel, yet under-explored, 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol , and its more studied trifluoromethyl counterpart. This analysis is supported by a compilation of experimental data from various studies, detailed in-vitro kinase assay protocols, and a review of the relevant signaling pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation kinase inhibitors based on this promising scaffold.

Introduction: The 2-Aminopyridin-3-ol Scaffold - A Versatile Platform for Kinase Inhibition

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a multitude of approved drugs.[1] The 2-aminopyridine moiety, in particular, has been identified as a key pharmacophore in a wide array of kinase inhibitors.[2][3][4] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for inhibitor design.[2] The addition of a hydroxyl group at the 3-position can further enhance binding affinity and introduce new vectors for structural modification.

This guide will focus on the impact of aryl substitutions at the 5-position, a modification that allows for the exploration of a diverse chemical space and can significantly influence potency and selectivity. We will specifically compare the effects of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups on the phenyl ring, as these moieties are known to profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic character.[1]

Comparative Analysis of 2-Aminopyridin-3-ol Derivatives: A Focus on FGFR4 and TBK1 Inhibition

Our meta-analysis draws upon published data for 2-aminopyridine and 2-aminopyrimidine derivatives targeting two clinically relevant kinases: Fibroblast Growth Factor Receptor 4 (FGFR4) and TANK-binding kinase 1 (TBK1). Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma and other cancers, while TBK1 is a key regulator of innate immunity and inflammation.[5][6]

The Role of Trifluoromethoxy and Trifluoromethyl Groups

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, while both containing fluorine, impart distinct properties to a molecule. The -CF3 group is a strong electron-withdrawing group that can increase lipophilicity and block metabolic oxidation.[1] The -OCF3 group is even more lipophilic and is also a potent electron-withdrawing group, but with a different electronic distribution that can influence binding interactions.[7]

Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of various 2-aminopyridine and 2-aminopyrimidine derivatives against FGFR4 and TBK1, providing a basis for our comparative analysis. While direct data for 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is not available in the public domain, we can extrapolate its potential activity based on the trends observed with related compounds.

Table 1: Comparative Inhibitory Activity (IC50) of 2-Aminopyridine/Pyrimidine Derivatives against FGFR4 and TBK1

Compound ScaffoldR-Group at 5-PositionTarget KinaseIC50 (nM)Reference
2-Aminopyrimidine3,5-dimethoxyphenylFGFR411.1[5][8]
2-Aminopyrimidine3-chloro-5-fluorophenylFGFR42.6[5][8]
2-AminopyrimidineAcrylamide derivativeFGFR416 - 53[2][9]
6-Amino-2,4,5-trimethylpyridin-3-ol3,5-dimethoxyphenylFGFR4190.0[10]
1H-pyrazolo[3,4-b]pyridineVaried aryl/heteroarylTBK10.2 - 8.5[11]
AminopyrimidineVariedTBK137 (GSK8612)[4]

Analysis:

  • FGFR4 Inhibition: The data on 2-aminopyrimidine derivatives reveals that substitutions on the phenyl ring at the 5-position significantly impact FGFR4 inhibitory activity. The introduction of electron-withdrawing groups like chloro and fluoro (e.g., 3-chloro-5-fluorophenyl) leads to a potent inhibition with an IC50 in the low nanomolar range.[5][8] Based on this trend, it is highly probable that a trifluoromethoxy or trifluoromethyl substitution on the phenyl ring would also result in potent FGFR4 inhibition.

  • TBK1 Inhibition: A wide range of heterocyclic scaffolds, including those based on a pyridine core, have been shown to be potent TBK1 inhibitors.[11] The data for GSK8612, an aminopyrimidine-based inhibitor, demonstrates that this scaffold can achieve high potency against TBK1.[4] The electronic properties of the substituent at the 5-position are likely to play a crucial role in determining the potency and selectivity against TBK1.

Experimental Protocols for In Vitro Kinase Assays

To ensure the reproducibility and validity of experimental data, standardized protocols are essential. Below are detailed, step-by-step methodologies for common in vitro kinase assays used to evaluate inhibitors of FGFR4 and TBK1.

FGFR4 In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors.[1][3][12]

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly (Glu, Tyr) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

  • Test compound (e.g., 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to each well.

  • Add 2 µL of the FGFR4 enzyme solution to each well.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction. For the "no enzyme" control, add 2 µL of kinase assay buffer instead of the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

TBK1 In Vitro Kinase Assay (ADP-Glo™)

This protocol is similar to the FGFR4 assay and is adapted from commercially available kits.[13][14]

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to each well.

  • Add 10 µL of the 2X substrate/assay buffer mix to each well.

  • Initiate the reaction by adding 5 µL of the TBK1 enzyme solution to each well. For the "blank" control, add 5 µL of kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is crucial for interpreting the cellular effects of an inhibitor. Below are diagrams of the FGFR4 and TBK1 signaling pathways generated using Graphviz.

FGFR4 Signaling Pathway

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR4 signaling pathway.[7][15][16][17]

TBK1 Signaling Pathway

TBK1_Signaling cluster_upstream Upstream Signals cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs TLRs_RLRs TLRs / RLRs PAMPs_DAMPs->TLRs_RLRs Activate Adaptors Adaptor Proteins (e.g., TRIF, MAVS) TLRs_RLRs->Adaptors Recruit TBK1 TBK1 Adaptors->TBK1 Activate IKKi IKKε Adaptors->IKKi Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IKKi->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Gene_Expression Type I IFN & Inflammatory Gene Expression NFkB->Gene_Expression Induces IRF3_dimer->Gene_Expression Induces

Caption: Simplified TBK1 signaling pathway in innate immunity.[6][18][19]

Conclusion and Future Directions

The 2-aminopyridin-3-ol scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Our meta-analysis of related compounds suggests that substitutions at the 5-position of the pyridine ring with fluorine-containing moieties, such as trifluoromethoxy and trifluoromethyl, are likely to yield potent inhibitors of clinically relevant kinases like FGFR4 and TBK1.

While this guide provides a comprehensive overview based on existing literature, the definitive biological activity of 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol remains to be experimentally determined. Future work should focus on the synthesis and in-vitro and in-vivo evaluation of this specific compound and its close analogs. Such studies will not only validate the predictions made in this guide but also contribute valuable data to the growing body of knowledge on this important class of kinase inhibitors, ultimately paving the way for the development of new and effective therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Ttbk1-IN-2 In Vitro Kinase Assay. BenchChem.
  • ACS Medicinal Chemistry Letters. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.
  • PMC. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
  • protocols.io. (2024). In vitro kinase assay.
  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • ResearchGate. (n.d.). The FGF19/FGFR4 pathway with its main components and targets of inhibitory agents....
  • protocols.io. (n.d.).
  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.).
  • Promega Corpor
  • ResearchGate. (n.d.).
  • PMC. (2022).
  • ACS Publications. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
  • 衍因科技. (2023).
  • bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor.
  • ResearchGate. (n.d.). TBK1 promoted NFκB-MCP1 signaling pathway. (A)
  • SignalChem. (n.d.). FGFR4, Active.
  • Research Outreach. (2023).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors.
  • PMC. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors.
  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit.
  • MDPI. (2025).
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  • DigitalCommons@TMC. (2023).
  • CAS. (2024). DEFINING THE PATH TO TBK1 INHIBITION WITH QSAR MODELING.
  • Indian Journal of Pharmaceutical Sciences. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors.
  • Taylor & Francis Online. (2022).

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Safety & Regulatory Compliance

Safety

2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol proper disposal procedures

Proper management of specialized pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties. 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a complex, halogenated aromatic h...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of specialized pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties. 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a complex, halogenated aromatic heterocycle utilized in advanced drug development. Because it contains a trifluoromethoxy group (-OCF3), an aminopyridine core, and a phenolic-like hydroxyl group, it presents unique toxicological and environmental hazards.

This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure strict compliance with environmental health and safety (EHS) standards, protecting both laboratory personnel and the environment.

Chemical Hazard Profiling & Causality

To safely manage this compound, researchers must understand the mechanistic causality behind its hazards rather than simply memorizing safety rules.

  • The Trifluoromethoxy (-OCF3) Group: The addition of the -OCF3 moiety significantly increases the lipophilicity of the molecule. This enhances its ability to penetrate standard laboratory gloves and human skin. Furthermore, fluorinated organic compounds are notoriously difficult to degrade. If subjected to standard low-temperature incineration, the incomplete combustion of the -OCF3 group leads to the formation of highly corrosive hydrogen fluoride (HF) gas and potent fluorinated dioxins [1].

  • The Aminopyridinol Core: Aromatic amines are well-documented for their acute toxicity, potential genotoxicity, and skin sensitization properties [2]. The primary amine (-NH2) at the 2-position and the hydroxyl (-OH) at the 3-position create a molecule with amphoteric properties, capable of reacting with both strong acids and strong bases.

ThermalDegradation Compound Trifluoromethoxy Compound (-OCF3 group) LowTemp Standard Incineration (<800°C) Compound->LowTemp Improper HighTemp High-Temp Incineration (>1100°C) Compound->HighTemp Proper Toxic Incomplete Combustion: Release of HF gas & Dioxins LowTemp->Toxic Safe Complete Combustion: CO2, H2O, NOx, HF HighTemp->Safe Scrubber Caustic Scrubber (NaOH) Neutralizes Acidic Gases Safe->Scrubber Effluent Safe Environmental Release Scrubber->Effluent

Figure 1: Thermal degradation pathway highlighting the necessity of high-temperature incineration.

Operational Safety & Handling Protocols

Before handling 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol, ensure your workspace is prepared to mitigate both inhalation and dermal exposure risks.

Table 1: Physicochemical Hazards & PPE Specifications
Hazard CategoryCausality / MechanismRequired PPE & Engineering Controls
Dermal Toxicity High lipophilicity (-OCF3) allows rapid skin absorption of the toxic aminopyridine core.Double-gloving (Nitrile over Neoprene), lab coat with knit cuffs, safety goggles.
Inhalation Fine powders easily aerosolize; aromatic amines can cause respiratory sensitization.Class II Biological Safety Cabinet (BSC) or certified Chemical Fume Hood (face velocity >100 fpm).
Environmental Toxic to aquatic life; resists natural biodegradation due to strong C-F bonds.Zero-drain disposal policy. Secondary containment trays under all reaction vessels.
Step-by-Step Handling Methodology
  • Preparation: Verify that the chemical fume hood is operational. Place a secondary containment tray inside the hood to catch any accidental spills.

  • PPE Donning: Equip standard safety glasses, a flame-resistant lab coat, and double gloves. The outer glove should be changed immediately if contaminated.

  • Dispensing: Use anti-static spatulas when weighing the solid powder to prevent aerosolization caused by static cling.

  • Transfer: If transferring solutions, use sealed vials or lidded containers. Never transport open beakers containing dissolved fluorinated aromatic amines across the laboratory.

  • Validation Check: Self-Validating System — After dispensing, inspect the outer gloves for any visible powder residue under a well-lit hood. If clean, proceed; if contaminated, remove the outer gloves inside the hood and dispose of them in the solid halogenated waste bin.

Waste Segregation & Disposal Logistics

The most critical aspect of managing 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is strict adherence to guidelines for halogenated organics [1]. Mixing this compound with non-halogenated waste streams will contaminate the entire bulk container, rendering it ineligible for standard solvent recycling and increasing disposal costs exponentially due to the risk of dioxin formation [3].

Table 2: Waste Segregation Matrix
Waste TypeExamplesDesignated Waste StreamContainer Requirements
Solid Waste Contaminated Kimwipes, empty vials, outer gloves, weigh boats.Halogenated Solid Waste Sealable, puncture-resistant HDPE drum.
Liquid Waste Reaction filtrates, HPLC washings, solvent extractions.Halogenated Liquid Waste Vented HDPE jerrican or safety-coated glass.
Step-by-Step Disposal Protocol
  • Liquid Segregation: Pour all liquid waste containing the compound into a clearly labeled "Halogenated Organic Liquid Waste" container. Ensure the container is no more than 80% full to allow for vapor expansion.

  • Solid Segregation: Place all contaminated consumables (pipette tips, gloves) into a dedicated "Halogenated Solid Waste" bin. Do not mix with general lab trash.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact contents: "Contains Halogenated Aromatic Amines and Fluorinated Organics."

  • EHS Pickup: Transfer the sealed containers to your facility's Satellite Accumulation Area (SAA) and log the waste profile for EHS pickup.

  • Validation Check: Self-Validating System — Before leaving the SAA, visually inspect the secondary containment bin beneath the waste jerrican. Ensure the exterior of the waste container is completely dry and free of chemical residue.

DisposalWorkflow Start Waste Generation: 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solutions, Washings) Decision->Liquid Liquid Halogenated Route to: HALOGENATED Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temperature Incineration (>1100°C) with Caustic Scrubber Halogenated->Incineration EPA Compliant Disposal

Figure 2: Decision-making workflow for the segregation and disposal of halogenated organic waste.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and facility contamination. According to the , aromatic amines must be handled with extreme care during cleanup [2].

Step-by-Step Spill Cleanup Protocol
  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone. If the spill is outside a fume hood, ensure room ventilation is maximized.

  • Powder Spills (Dry): Do not sweep dry powder, as this generates toxic aerosols. Gently mist the powder with a compatible, high-flashpoint solvent (e.g., isopropanol) to dampen it.

  • Liquid Spills: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Using disposable plastic scoops, collect the absorbed material and place it directly into a heavy-duty hazardous waste bag.

  • Decontamination: Wipe the affected surface with a cloth dampened with a mild detergent solution, followed by an isopropanol wipe to capture any residual lipophilic compound.

  • Validation Check: Self-Validating System — Swab the decontaminated area with a clean, dry Kimwipe. Inspect the wipe under a UV lamp (many aminopyridines exhibit fluorescence). If the wipe fluoresces, repeat step 5 until the surface is completely clean.

References

  • Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Disposal of Chemical Wastes Source: RiskAssess URL:[Link]

Handling

Personal protective equipment for handling 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Advanced Safety and Operational Protocol: Handling 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol Introduction Welcome to the definitive laboratory safety and operational guide for handling 2-Amino-5-(3-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol

Introduction Welcome to the definitive laboratory safety and operational guide for handling 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol . As a Senior Application Scientist, I have designed this protocol not merely to list safety rules, but to explain the causality behind them. Understanding the biomechanics and reactivity of this specific molecule is the foundation of a self-validating safety culture. This guide provides drug development professionals and synthetic chemists with the critical logistical, operational, and disposal frameworks required to handle this highly functionalized intermediate safely.

Chemical Intelligence & Toxicological Causality

To design an effective defense, we must first understand the chemical aggressor. 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol is a complex hybrid molecule presenting three distinct toxicological "danger zones":

  • The 2-Aminopyridine Core: Aromatic amines are notorious for inducing methemoglobinemia—a condition where the iron in hemoglobin is oxidized, destroying its oxygen-carrying capacity[1].

  • The Phenolic Hydroxyl (-OH): The presence of the hydroxyl group on the pyridine ring increases the molecule's polarity just enough to act as a corrosive tissue irritant, while also facilitating rapid transdermal penetration[2].

  • The Trifluoromethoxy (-OCF3) Group: This heavily fluorinated moiety drastically increases the molecule's lipophilicity. Highly lipophilic fluorinated compounds bypass standard biological barriers with ease[3]. Furthermore, hepatic cytochrome P450 enzymes can bioactivate these fluorinated anilines into highly reactive quinone imines or release toxic fluoride metabolites[4].

Because of these synergistic effects, this compound must be treated as a Particularly Hazardous Substance (PHS) requiring stringent engineering controls[2].

Metabolism A 2-Amino-5-(3-(trifluoromethoxy) phenyl)pyridin-3-ol B Dermal/Inhalation Absorption A->B Exposure C Hepatic Cytochrome P450 Oxidation B->C Circulation D N-Hydroxylation (Methemoglobinemia) C->D E Quinone Imine Formation (Protein Adduction) C->E

Metabolic activation pathways of fluorinated aminopyridines leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling heavily fluorinated aromatic amines. The lipophilic nature of the -OCF3 group means the compound can rapidly permeate standard latex or thin nitrile gloves[5].

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Double-gloving: Inner Silver Shield® (PE/EVAL) gloves, outer heavy-duty Nitrile (≥8 mil).Standard nitrile degrades rapidly against lipophilic aromatics. Silver Shield provides a chemical barrier; outer nitrile provides mechanical dexterity.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles AND a full face shield.The phenolic -OH group presents a severe corneal corrosion risk[2].
Body Protection Tyvek® or Tychem® disposable chemical suit over a flame-retardant lab coat.Prevents aerosolized dust or micro-splashes from impregnating standard woven lab coats and reaching the skin.
Respiratory NIOSH-approved PAPR (Powered Air-Purifying Respirator) with P100/Organic Vapor cartridges.Required if handling bulk powders outside a closed system due to the high toxicity of inhaled fluorinated aniline dust[1].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not rely on a single point of failure. The following step-by-step methodology ensures total containment during synthesis or assay preparation.

Step 1: Pre-Operational Setup & Inerting

  • Verify the face velocity of the laboratory chemical hood is operating optimally between 80–120 feet per minute (fpm)[2].

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can scatter fine powders.

  • Line the workspace with highly absorbent, chemical-resistant bench paper (polyethylene backing down).

Step 2: Weighing and Transfer (High-Risk Phase) Note: Aerosolization of the powder during weighing is the primary vector for inhalation exposure.

  • Utilize an enclosed analytical balance inside a localized ductless enclosure or a glovebox[5].

  • Use static-dissipative spatulas to prevent the fluorinated powder from repelling and aerosolizing.

  • Weigh the material directly into a pre-tared, sealable reaction vial. Seal the vial before removing it from the balance enclosure.

Step 3: Reaction Execution

  • Transfer the sealed vial to the primary fume hood.

  • Purge the reaction vessel with inert gas (Nitrogen or Argon) via a Schlenk line to prevent oxidative degradation of the aminopyridine core[5].

  • Introduce solvents via a syringe through a septum. Never open the vial to the ambient lab atmosphere once the solvent is introduced.

Step 4: Decontamination

  • Rinse all spatulas and glassware with a sequence of polar/non-polar solvents (e.g., Acetone Dichloromethane Water) inside the fume hood.

  • Collect all rinsate immediately as hazardous fluorinated waste.

Workflow A Preparation (Don PPE) B Containment (Glovebox Weighing) A->B C Execution (Closed System) B->C D Decontamination (Solvent Wash) C->D E Disposal (HF Scrubber) D->E

Standard operational workflow for handling high-risk fluorinated amine intermediates.

Emergency Response & Spill Containment

In the event of an exposure, traditional water-only washing may drive the lipophilic compound deeper into the dermal layers.

  • Dermal Exposure: Immediately wipe the area with a polyethylene glycol (PEG 400) soaked pad to solubilize and lift the lipophilic compound from the skin, followed by 15 minutes of copious water irrigation[1]. Seek immediate medical attention, specifically alerting the physician to the risk of methemoglobinemia.

  • Spill Response: Do not sweep. Cover the spill with a damp absorbent material (e.g., sand or a commercial spill pad) to prevent dust generation. Double-bag the absorbent in heavy-duty polyethylene bags[2].

Waste Management & Disposal Plan

Fluorinated compounds pose a severe environmental persistence risk and cannot be disposed of via standard organic waste streams[3].

  • Segregation: Collect all waste containing 2-Amino-5-(3-(trifluoromethoxy)phenyl)pyridin-3-ol in a dedicated, clearly labeled "Fluorinated Aromatic Waste" container. Do not mix with acidic waste, as the aminopyridine can form highly soluble, mobile salts.

  • Incineration: Disposal must be contracted to a facility equipped with high-temperature rotary kilns and hydrogen fluoride (HF) scrubbers [1]. Combustion of the trifluoromethoxy group generates toxic and corrosive HF gas, which must be neutralized via calcium-based wet scrubbing before atmospheric release[5].

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC Source: National Institutes of Health (NIH) 3

  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives Source: WUR eDepot 4

  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf (NIH) 2

  • An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds Source: Benchchem 5

  • Occupational Safety and Industrial Protocol: Handling 2-Methyl-4-heptafluoroisopropylaniline Source: Eastfine 1

Sources

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